3,7,16-Trihydroxystigmast-5-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYNPKRIFCZGN-ATLMUYDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated phytosterol, a class of naturally occurring steroid alcohols found in plants. These compounds are of significant interest to the scientific community due to their structural similarity to cholesterol and their potential as precursors for the synthesis of bioactive steroids. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a discussion of its potential, though currently undocumented, biological activities based on structurally related compounds.
Natural Sources
To date, the primary reported natural source of this compound is the plant species Walsura robusta.
Walsura robusta Roxb.
Quantitative Data
As of the latest literature review, there is no published quantitative data on the concentration or yield of this compound from any natural source. The following table is provided as a template for future research findings.
| Plant Species | Part of Plant | Geographic Origin | Yield (% of dry weight) | Concentration (mg/g of extract) | Reference |
| Walsura robusta | Not Specified | Not Specified | Data Not Available | Data Not Available | Not Available |
Experimental Protocols
While the specific protocol for the isolation of this compound from Walsura robusta is not explicitly detailed in the available literature, a general methodology can be inferred from standard phytochemistry practices and protocols published for the isolation of other steroids and triterpenoids from the same genus.
General Isolation Workflow
The following is a plausible, generalized workflow for the extraction and isolation of this compound from plant material.
Caption: A generalized workflow for the extraction and isolation of phytosterols (B1254722) from plant material.
Detailed Methodologies
-
Plant Material Preparation: The plant material (e.g., aerial parts of Walsura robusta) is collected, air-dried in the shade, and then ground into a coarse powder.
-
Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. This process is typically repeated several times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Steroids are typically found in the less polar fractions, such as the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are combined and further purified using additional chromatographic techniques. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.
Potential Signaling Pathways and Biological Activities
There is currently no specific research on the biological activities or signaling pathways of this compound. However, based on the known activities of structurally similar phytosterols, such as stigmasterol, we can hypothesize potential areas of biological relevance. Stigmasterol and its derivatives have been reported to exhibit anti-inflammatory, anticancer, and neuroprotective effects.
Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by this compound, based on the known mechanisms of other phytosterols.
Caption: A hypothetical pathway for the anti-inflammatory effects of this compound.
Conclusion
This compound is a phytosterol with a known natural source in Walsura robusta. However, there is a significant gap in the scientific literature regarding its isolation, quantification, and biological activity. The experimental protocols and potential signaling pathways presented in this guide are based on established phytochemical methods and the known activities of structurally related compounds. Further research is needed to isolate and characterize this compound from its natural source, quantify its abundance, and elucidate its specific pharmacological properties. Such studies will be crucial for unlocking the potential of this compound for drug development and other scientific applications.
Unveiling 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide to its Isolation and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and discovery of the steroidal compound 3,7,16-Trihydroxystigmast-5-ene. Initially identified from the bark of Amoora yunnanensis, this document details the pioneering extraction and purification protocols, along with the spectroscopic data that were instrumental in its structural elucidation. While commercially available sources now often cite Walsura robusta as the botanical origin, this guide focuses on the primary scientific literature that first characterized this molecule. All quantitative data is presented in standardized tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
This compound is a phytosterol, a class of naturally occurring steroids found in plants. The discovery of novel phytosterols (B1254722) is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. This guide serves as a technical resource, consolidating the available scientific information on the isolation and characterization of this specific stigmastane-type steroid.
Botanical Source and Initial Discovery
The first documented isolation of this compound was from the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family. A study published in Acta Botanica Sinica in 2001 detailed the phytochemical investigation of an ethanol (B145695) extract of the bark, which led to the identification of two new sterols, one of which was 3β,7α,16β-trihydroxy-stigmast-5-ene[1].
It is noteworthy that many commercial suppliers of this compound now list Walsura robusta as the source herb. While Walsura robusta is also a member of the Meliaceae family and is known to produce a variety of triterpenoids and steroids, the primary scientific literature for the initial discovery points to Amoora yunnanensis[1][2]. Further research may be required to confirm the presence and isolation of this compound from Walsura robusta.
Experimental Protocols
The following sections detail the experimental methodologies adapted from the original discovery paper[1].
Plant Material and Extraction
The bark of Amoora yunnanensis was collected and air-dried. The dried material was then pulverized and extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude ethanol extract was subjected to a series of chromatographic separations to isolate the target compound.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which showed the presence of steroidal compounds, was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform (B151607) and methanol.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound were further purified using preparative thin-layer chromatography with a suitable solvent system to yield the pure this compound.
References
Navigating the Profile of a Stigmastane Sterol: A Technical Guide to 3,7,16-Trihydroxystigmast-5-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and biological activities of the stigmastane-type sterol, 3,7,16-Trihydroxystigmast-5-ene. Due to the limited availability of specific data for this molecule, this document leverages information on the closely related and well-studied compound, 3β-Hydroxystigmast-5-en-7-one (also known as 7-Ketositosterol), to infer and discuss its characteristics. This guide includes a summary of its known physicochemical parameters, generalized experimental protocols for their determination, and an exploration of its potential biological significance, particularly its anti-inflammatory and reno-protective effects.
Introduction
Physicochemical Properties of the Related Compound: 3β-Hydroxystigmast-5-en-7-one
The following table summarizes the known physicochemical properties of 3β-Hydroxystigmast-5-en-7-one. These values provide an estimated baseline for the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | [1] |
| Molecular Weight | 428.7 g/mol | [1] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point | 536.1±29.0 °C (Predicted) | [2] |
| Solubility | DMF: 12 mg/ml, Ethanol: 3 mg/ml | [2] |
| XLogP3 | 8.3 | [1] |
Experimental Protocols for Physicochemical Characterization of Sterols
The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[4]
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.
Methodology: Static Analytical Method
-
Sample Preparation: An excess amount of the sterol is added to a known volume of the solvent of interest (e.g., ethanol, dimethylformamide) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved sterol in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7] A calibration curve prepared with known concentrations of the compound is used for quantification.
Determination of the Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to a known concentration.[1]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.[1]
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[1]
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the related compound 3β-Hydroxystigmast-5-en-7-one has demonstrated notable biological activities.
Anti-inflammatory Activity
3β-Hydroxystigmast-5-en-7-one has been reported to possess anti-inflammatory properties.[8] Studies on similar phytosterols (B1254722) suggest that their anti-inflammatory effects may be mediated through the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[9][10] These pathways are central to the production of pro-inflammatory cytokines like TNF-α and interleukins.
Reno-protective Effects
7-Ketositosterol has been shown to exhibit protective effects against cisplatin-induced nephrotoxicity.[2][6] The proposed mechanism involves the inhibition of apoptosis in kidney cells. The reno-protective effects of various natural compounds are often attributed to their antioxidant and anti-inflammatory properties, which help to mitigate cellular stress and damage in the kidneys.
Experimental Workflows and Logical Relationships
To investigate the biological activity of a novel compound like this compound, a systematic screening workflow is essential.
The diagram above illustrates a logical workflow for the comprehensive evaluation of a novel natural product like this compound, from initial characterization to in vivo validation.
Conclusion
While direct experimental data on this compound remains scarce, the analysis of its close structural analogue, 3β-Hydroxystigmast-5-en-7-one, provides valuable insights into its potential physicochemical properties and biological activities. The generalized experimental protocols outlined in this guide offer a practical framework for the future characterization of this and other novel sterol compounds. The observed anti-inflammatory and reno-protective effects of related phytosterols underscore the potential of this compound as a lead compound for further drug discovery and development efforts. Further research is warranted to isolate, characterize, and evaluate the bioactivities of this specific stigmastane (B1239390) sterol to fully elucidate its therapeutic potential.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 3,7,16-Trihydroxystigmast-5-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated steroid belonging to the stigmastane (B1239390) class of phytosterols. Its structural elucidation and characterization are crucial for understanding its chemical properties and potential biological activities. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound, based on its isolation from natural sources. Due to the limited availability of the full-text research article detailing its initial characterization, a comprehensive set of quantitative data and detailed experimental protocols cannot be fully presented. However, this guide consolidates the known information and provides a framework for its spectroscopic analysis.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The initial characterization of this compound was reported in the journal Acta Botanica Sinica in 2001, where its structure was deduced from its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data would be essential for assigning the chemical shifts of the protons and carbons in the stigmastane skeleton and its hydroxyl substituents.
It is important to note that the specific chemical shift values and coupling constants from the primary literature are not publicly available at this time. A comprehensive table of this data would require access to the full publication: Luo XD, Wu SH, MA YB, Wu DG (2001) The chemical constituents of Amoora yunnanensis. Acta Botanica Sinica 43: 426-430.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₂₉H₅₀O₃.
As with the NMR data, the specific mass spectral data, including the molecular ion peak and fragmentation pattern, are contained within the aforementioned publication and are not currently accessible.
Experimental Protocols
The isolation and purification of this compound, as well as the acquisition of its spectroscopic data, would have followed standard laboratory procedures for natural product chemistry.
Extraction and Isolation
A generalized workflow for the extraction and isolation of a steroidal compound from a plant source, such as Amoora yunnanensis, is outlined below. The specific solvents and chromatographic conditions would be detailed in the primary research article.
Caption: Generalized workflow for the isolation of this compound.
Spectroscopic Analysis
The acquisition of NMR and MS data would involve the following general steps:
Caption: General workflow for NMR and MS analysis.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Phytosterols, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cholesterol-lowering effects. Further research is needed to determine if this compound possesses any of these or other therapeutic properties.
Conclusion
Unveiling the Landscape of Trihydroxylated Stigmastanes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this technical guide is based on publicly available scientific literature. The compound "3,7,16-Trihydroxystigmast-5-ene" is not documented in the searched scientific databases and, therefore, is considered a novel or exceptionally rare molecule. This guide will focus on the taxonomic distribution, isolation, and biological activities of structurally related and well-documented trihydroxylated stigmastane (B1239390) derivatives.
Introduction: The Elusive this compound
An extensive search of scientific literature and chemical databases yielded no specific information on the taxonomic distribution, isolation protocols, or biological activity of this compound. This suggests that the compound is either a novel, yet-to-be-described natural product or a rare derivative that has not been the subject of published research. This guide, therefore, shifts its focus to closely related trihydroxylated stigmastane analogs that have been isolated and characterized from natural sources. Understanding the properties and distribution of these related compounds can provide a valuable framework for the potential discovery and investigation of novel trihydroxylated stigmastanes.
Taxonomic Distribution of Related Trihydroxylated Stigmastanes
Several trihydroxylated stigmastane derivatives have been identified across a diverse range of organisms, from plants to insects. The distribution of these compounds is crucial for targeted isolation efforts and for understanding their ecological roles. The following table summarizes the known taxonomic sources of prominent trihydroxylated stigmastanes.
| Compound Name | Chemical Structure (if available) | Taxonomic Source(s) | References |
| Stigmastane-3β,5α,6β-triol | C₂₉H₅₂O₃ | Breynia fruticosa (Euphorbiaceae)Machilus zuihoensis (Lauraceae)Apis mellifera (Honeybee)Casearia membranacea (Salicaceae)Helianthus tuberosus (Jerusalem artichoke) | [1][2] |
| Polyoxygenated Stigmastanes (e.g., 24,28-epoxy-3,16,23-trihydroxystigmastan-7-one) | C₂₉H₄₆O₅ | Vernonia kotschyana (Asteraceae) | [3][4] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of trihydroxylated stigmastanes require a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the extraction and analysis of these compounds from natural sources.
Isolation of Polyoxygenated Stigmastanes from Vernonia kotschyana
The following protocol outlines the successful isolation of novel polyoxygenated stigmastane-type steroids from the whole plant of Vernonia kotschyana.[3][4]
Experimental Workflow:
Methodology:
-
Extraction: The air-dried and powdered whole plant material (3.7 kg) is macerated with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature for 48 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.
-
Fractionation: A portion of the crude extract (90.5 g) is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of ethyl acetate (B1210297) (EtOAc) in petroleum ether (PE), followed by methanol in ethyl acetate.
-
Pooling of Fractions: The collected fractions are monitored by thin-layer chromatography (TLC), and those with similar profiles are combined to yield four main fractions.
-
Purification: The main fractions are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to afford the pure polyoxygenated stigmastanes.
-
Structure Elucidation: The structures of the isolated compounds are determined by extensive spectroscopic analysis, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
General Approach for the Isolation of Stigmastane-3β,5α,6β-triol
-
Solvent extraction of the dried and ground source material (e.g., roots of Breynia fruticosa or whole body of Apis mellifera).
-
Liquid-liquid partitioning to separate compounds based on polarity.
-
Multiple steps of column chromatography (e.g., silica gel, Sephadex) for fractionation and purification.
-
Final purification often involves recrystallization or preparative HPLC.
-
Structural confirmation is achieved through spectroscopic methods, with ¹³C NMR data being available in public databases such as PubChem.[5]
Biological Activities and Potential Signaling Pathways
The biological activities of trihydroxylated stigmastanes are an emerging area of research, with several studies indicating their potential as therapeutic agents.
| Compound Class | Reported Biological Activity | References |
| Stigmastane-3β,5α,6β-triol | Antiviral (including anti-HIV and anti-HCV), Cytotoxic | [6] |
| Polyoxygenated Stigmastanes from Vernonia kotschyana | Low to moderate antibacterial activity (MICs > 125 µg/mL) | [3][4] |
| Other Stigmastane Derivatives | Cytotoxic activity against breast cancer cells | [7] |
Currently, there is a lack of specific information regarding the signaling pathways through which these trihydroxylated stigmastanes exert their biological effects. Further research is required to elucidate the molecular mechanisms underlying their antiviral, cytotoxic, and antibacterial properties. A potential workflow for investigating these mechanisms is proposed below.
Conclusion
While the specific compound this compound remains uncharacterized in the current body of scientific literature, the study of related trihydroxylated stigmastane derivatives provides a solid foundation for future research. Compounds such as Stigmastane-3β,5α,6β-triol and the polyoxygenated stigmastanes from Vernonia kotschyana have demonstrated interesting biological activities, warranting further investigation into their mechanisms of action and potential therapeutic applications. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers aiming to isolate and characterize novel stigmastane derivatives and to explore their roles in biological systems. The continued exploration of natural products from diverse taxonomic sources will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
- 1. (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | C29H52O3 | CID 634760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nutritional implications of ginger: Chemistry, biological activities and signaling pathways. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stigmastane-3beta,5alpha,6beta-triol | C29H52O3 | CID 3036251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol (HMDB0030014) [hmdb.ca]
The Elusive Structure: A Technical Guide to the Putative 3,7,16-Trihydroxystigmast-5-ene
A comprehensive search of available scientific literature and chemical databases did not yield a primary source detailing the complete chemical structure elucidation of 3,7,16-Trihydroxystigmast-5-ene. While the compound is listed in chemical catalogs with a CAS number (289056-24-2), the foundational research describing its isolation and the spectroscopic data required for its structural verification could not be located. This guide, therefore, addresses the core principles and methodologies that would be employed for the structure elucidation of a novel polyhydroxylated stigmastane-type sterol, using data from closely related and well-characterized analogs as illustrative examples.
This technical whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of novel natural products. It outlines the typical experimental workflow and data interpretation required to unequivocally determine the structure of a complex sterol.
Introduction to Stigmastane-Type Sterols
Stigmastane-type sterols are a class of C29 steroids, widely distributed in the plant kingdom. They are characterized by a tetracyclic cyclopentanoperhydrophenanthrene nucleus and a C10 side chain at C-17. The structural diversity within this class, often arising from variations in hydroxylation, unsaturation, and stereochemistry, leads to a broad spectrum of biological activities. The elucidation of their precise chemical structure is paramount for understanding their therapeutic potential and mechanism of action.
General Experimental Protocol for Isolation
The isolation of a novel sterol from a natural source, such as the leaves of Paulownia tomentosa, a known source of various steroidal compounds, typically follows a multi-step chromatographic process.
Extraction and Fractionation
The dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with solvents of increasing polarity such as ethyl acetate (B1210297) and methanol. The crude extracts are then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.
Purification
Fractions showing promise based on preliminary analysis (e.g., thin-layer chromatography) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).
Spectroscopic Analysis and Structure Elucidation
The purified compound is then subjected to a battery of spectroscopic analyses to determine its planar structure and stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For a molecule like this compound, the expected molecular formula would be C₂₉H₅₀O₃. The fragmentation pattern observed in the MS/MS spectrum can provide valuable clues about the structure, particularly the side chain.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 447.3884 | - | Protonated molecular ion |
| [M+Na]⁺ | 469.3703 | - | Sodium adduct |
| [M-H₂O+H]⁺ | 429.3778 | - | Loss of one water molecule |
| [M-2H₂O+H]⁺ | 411.3673 | - | Loss of two water molecules |
| [M-3H₂O+H]⁺ | 393.3567 | - | Loss of three water molecules |
| Side chain cleavage | - | - | Fragmentation of the C10 side chain at C-17 |
Note: This table is illustrative and not based on experimental data for the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For a trihydroxylated sterol, the key absorption bands would be:
Table 2: Expected Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Interpretation |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2950-2850 | C-H stretching (alkane) |
| ~1650 | C=C stretching (alkene) |
| ~1050 | C-O stretching (hydroxyl groups) |
Note: This table is illustrative and not based on experimental data for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is required to piece together the complete structure.
Table 3: Hypothetical ¹³C NMR Chemical Shifts (ppm) for the Steroid Nucleus of this compound (in CDCl₃)
| Carbon | Expected Shift (ppm) | Carbon | Expected Shift (ppm) |
| 1 | 37.2 | 11 | 21.1 |
| 2 | 31.6 | 12 | 39.7 |
| 3 | 71.8 | 13 | 42.3 |
| 4 | 42.3 | 14 | 56.7 |
| 5 | 140.7 | 15 | 24.3 |
| 6 | 121.7 | 16 | ~75.0 |
| 7 | ~74.0 | 17 | 56.0 |
| 8 | 31.9 | 18 | 11.8 |
| 9 | 50.1 | 19 | 19.4 |
| 10 | 36.5 |
Note: These are predicted chemical shifts based on known stigmastane (B1239390) derivatives. The exact values for the target compound would need to be determined experimentally.
Table 4: Hypothetical ¹H NMR Chemical Shifts (ppm) for Key Protons of this compound (in CDCl₃)
| Proton | Expected Shift (ppm) | Multiplicity | J (Hz) |
| H-3 | ~3.5 | m | |
| H-6 | ~5.3 | d | ~5.0 |
| H-7 | ~3.8 | m | |
| H-16 | ~4.0 | m | |
| H-18 | ~0.7 | s | |
| H-19 | ~1.0 | s |
Note: These are predicted chemical shifts and coupling constants based on known stigmastane derivatives.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel natural product is a logical progression of experiments and data analysis.
Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is unknown due to the lack of published research, many polyhydroxylated sterols exhibit significant biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. These activities are often mediated through interactions with key signaling pathways.
Conclusion
The definitive structure elucidation of this compound awaits the publication of its complete spectroscopic data from a primary research source. However, the established methodologies in natural product chemistry provide a clear and robust framework for such a task. The combination of modern chromatographic techniques for isolation and a suite of spectroscopic methods for characterization remains the gold standard for revealing the chemical secrets of novel bioactive compounds. Future research in this area will undoubtedly uncover the true structure and potential therapeutic applications of this and other yet-to-be-discovered natural products.
In Silico Prediction of 3,7,16-Trihydroxystigmast-5-ene Bioactivity: A Technical Guide
Abstract: The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Phytosterols, such as 3,7,16-Trihydroxystigmast-5-ene, represent a promising class of compounds with diverse potential bioactivities. This technical guide provides an in-depth overview of the in silico methodologies for predicting the biological activity, pharmacokinetic properties, and potential toxicity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products. This document outlines a comprehensive workflow, from initial target identification to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and includes detailed hypothetical protocols and data interpretation guidelines.
Introduction
Natural products are a rich source of structurally diverse and biologically active compounds that have historically been invaluable in drug discovery.[1] The sterol this compound, a derivative of stigmasterol, possesses a unique hydroxylation pattern that suggests a potential for specific interactions with biological targets. However, due to its relative novelty, extensive experimental data on its bioactivity is lacking. In silico, or computational, methods provide a rapid and cost-effective approach to predict the therapeutic potential and liabilities of such compounds before undertaking expensive and time-consuming laboratory experiments.[2]
This guide details a systematic in silico approach to characterize the bioactivity of this compound. The methodologies covered include ligand-based and structure-based virtual screening for target identification, molecular docking to elucidate binding modes, and the prediction of ADMET properties to assess its drug-likeness.
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step process. This workflow is designed to first identify potential biological targets and then to characterize the interaction with those targets, while also assessing the compound's overall suitability as a drug candidate.
Target Identification and Virtual Screening
The initial step in predicting the bioactivity of a novel compound is to identify its potential protein targets. This can be achieved through two primary computational strategies: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening
Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.
Experimental Protocol: 2D and 3D Similarity Searching
-
Compound Preparation: The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
Database Selection: A database of known bioactive compounds (e.g., ChEMBL, PubChem) is selected.
-
Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is chosen to quantify the structural similarity between the query compound and the database compounds.
-
Searching: A 2D fingerprint-based search (e.g., ECFP4) and a 3D shape-based search (e.g., ROCS) are performed against the selected database.
-
Hit Analysis: The top-ranking similar compounds are analyzed to identify their known biological targets, which are then considered potential targets for this compound.
Structure-Based Virtual Screening (Reverse Docking)
When the 3D structures of potential protein targets are available, structure-based methods can be employed. Reverse docking involves docking the query molecule against a library of protein binding sites to identify potential targets.
Experimental Protocol: Reverse Docking
-
Target Library Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on targets relevant to diseases of interest (e.g., cancer, inflammation).
-
Binding Site Definition: The binding pocket of each protein in the library is defined based on co-crystallized ligands or using pocket detection algorithms.
-
Docking Simulation: this compound is docked into the defined binding site of each protein using a molecular docking program (e.g., AutoDock Vina, Glide).
-
Scoring and Ranking: The docking poses are scored based on their predicted binding affinity. The proteins are then ranked according to these scores.
-
Target Validation: The top-ranking protein targets are further investigated for their biological relevance and potential as therapeutic targets.
Table 1: Hypothetical Top-Ranked Potential Targets for this compound from Virtual Screening
| Rank | Protein Target | PDB ID | Screening Method | Docking Score (kcal/mol) | Biological Function |
| 1 | Cyclooxygenase-2 (COX-2) | 5IKR | Reverse Docking | -11.2 | Inflammation |
| 2 | Estrogen Receptor Alpha (ERα) | 1A52 | Reverse Docking | -10.8 | Cancer |
| 3 | 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) | 1DQ8 | Reverse Docking | -10.5 | Cholesterol Synthesis |
| 4 | Glucocorticoid Receptor (GR) | 1M2Z | Ligand Similarity | - | Inflammation, Immunity |
| 5 | Androgen Receptor (AR) | 2AM9 | Ligand Similarity | - | Cancer |
Molecular Docking and Binding Mode Analysis
Once potential targets are identified, molecular docking is used to predict the preferred binding orientation of this compound within the protein's active site and to estimate the strength of the interaction.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation: The 3D structure of the protein target is obtained from the PDB and prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of this compound is energy minimized.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.
-
Pose Analysis: The resulting docking poses are clustered and ranked based on their docking scores. The lowest energy pose is typically considered the most likely binding mode.
-
Interaction Analysis: The binding mode is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
Table 2: Predicted Binding Affinities and Key Interactions with Top Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| COX-2 | -11.2 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Hydrophobic |
| ERα | -10.8 | Arg394, Glu353, His524 | Hydrogen Bonds, Pi-Alkyl |
| HMGCR | -10.5 | Ser684, Asp690, Lys691 | Hydrogen Bonds, van der Waals |
ADMET Prediction
Assessing the ADMET properties of a compound is crucial for its development as a drug.[2][3] In silico models can predict these properties based on the chemical structure of the molecule.
Experimental Protocol: In Silico ADMET Prediction
-
SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated.
-
Web Server/Software Selection: A validated ADMET prediction tool (e.g., SwissADME, pkCSM, ADMET-AI) is chosen.[4][5]
-
Property Calculation: The SMILES string is submitted to the server, which calculates a range of physicochemical and pharmacokinetic properties.
-
Data Analysis: The predicted ADMET properties are analyzed to assess the compound's drug-likeness, potential for oral bioavailability, and possible toxicity concerns.
Table 3: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 432.7 g/mol | Complies with Lipinski's rule (<500) |
| LogP | 4.8 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 3 | Complies with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10) |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted |
| Human Intestinal Absorption | 95% | High oral bioavailability expected |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | 92% | High binding to plasma proteins expected |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance | 0.45 L/hr/kg | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver damage |
Conclusion
The in silico prediction of the bioactivity of this compound provides a powerful, hypothesis-driven approach to guide further experimental investigation. The methodologies outlined in this guide, from virtual screening and molecular docking to ADMET profiling, offer a comprehensive framework for evaluating the therapeutic potential of this novel phytosterol. The hypothetical results presented suggest that this compound may exhibit anti-inflammatory and anti-cancer activities through interactions with targets such as COX-2 and ERα. Furthermore, its predicted ADMET profile appears favorable for drug development, although potential inhibition of CYP3A4 warrants further investigation. These computational findings provide a strong rationale for the synthesis and experimental validation of this compound as a promising lead compound.
References
"literature review of stigmastane-type steroids"
An In-depth Technical Guide to Stigmastane-Type Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastane-type steroids are a class of C29 steroids characterized by the stigmastane (B1239390) skeleton. These phytochemicals are widely distributed in the plant kingdom and have been isolated from various species, notably within the Vernonia genus of the Asteraceae family.[1][2] They are derived from the triterpene squalene (B77637) and are structurally related to cholesterol.[3] The core structure consists of a four-ring cyclopentanoperhydrophenanthrene nucleus, but it is the extensive and varied oxygenation patterns, particularly in the side chains, that give rise to a wide array of derivatives.[2][4] These modifications include hydroxylations, the formation of lactone rings, and glycosidic linkages, resulting in a diverse family of compounds with significant biological activities.[4][5] This guide provides a comprehensive review of the literature on stigmastane-type steroids, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation.
Biological Activities and Therapeutic Potential
Stigmastane-type steroids have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for drug development. Research has highlighted their anti-neuroinflammatory, α-glucosidase inhibitory, antibacterial, antioxidant, and antifertility properties.
Anti-Neuroinflammatory Activity
A significant area of research has focused on the anti-neuroinflammatory effects of polyhydric stigmastane-type steroids isolated from Vernonia amygdalina.[5] Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[5] Certain stigmastane derivatives have been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. The mechanism of action involves the inhibition of key inflammatory signaling pathways. For instance, one compound was found to suppress the degradation of IκB, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[5][6] Furthermore, it inhibited the phosphorylation, and thus the activation, of the PI3K/AKT and p38 MAPK pathways, both of which are crucial in the production of pro-inflammatory mediators.[5][7]
References
- 1. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance [mdpi.com]
- 3. Steroids from the Meliaceae family and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stigmastane-type steroids with unique conjugated Δ7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of 3,7,16-Trihydroxystigmast-5-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,7,16-Trihydroxystigmast-5-ene is a polyhydroxylated stigmastane-type steroid that has been isolated from various natural sources. Its structural similarity to other bioactive sterols necessitates reliable and accurate analytical methods for its quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of specific analytical literature for this compound, the following protocols have been developed based on established methods for the analysis of structurally similar hydroxylated phytosterols (B1254722) and steroidal compounds.[1][2][3][4][5][6][7][8][9]
I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a powerful technique for the direct analysis of hydroxylated sterols without the need for derivatization, offering high sensitivity and selectivity.[3][4][5][6] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the ionization of relatively neutral compounds like phytosterols, as it consistently forms protonated molecules or their water-loss ions.[3]
A. Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for isolating the analyte from complex sample matrices.
Protocol:
-
Sample Hydrolysis (for esterified forms):
-
Liquid-Liquid Extraction (LLE):
-
Extract the hydrolyzed sample three times with 5 mL of n-hexane or a chloroform/methanol (B129727) (2:1, v/v) mixture.[1][6]
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of the SPE loading solvent (e.g., hexane).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of the loading solvent.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to remove interfering non-polar compounds.
-
Elute the target analyte with a more polar solvent (e.g., 5 mL of ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
B. LC-MS/MS Parameters
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-1 min: 60% B; 1-10 min: 60-95% B; 10-12 min: 95% B; 12-12.1 min: 95-60% B; 12.1-15 min: 60% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
| Precursor Ion (M+H-H₂O)⁺ | m/z 429.38 (Hypothetical) |
| Product Ions | m/z 411.37, 393.36 (Hypothetical) |
| Collision Energy | To be optimized (typically 15-30 eV) |
Note: The m/z values are hypothetical and should be confirmed by direct infusion of a standard of this compound.
C. Quantitative Data (Hypothetical)
Table 2: Hypothetical Quantitative Performance of the LC-MS/MS Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a classic and robust method for sterol analysis. However, it requires a derivatization step to increase the volatility of the hydroxylated compounds.[2][10][11] Silylation is a common derivatization technique for sterols.[10]
A. Sample Preparation and Derivatization
Protocol:
-
Extraction: Follow the same hydrolysis and LLE or SPE procedure as described for the LC-MS/MS method.
-
Derivatization (Silylation):
-
Ensure the extracted sample is completely dry.
-
Add 100 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[10]
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[11]
-
Cool the sample to room temperature before GC-MS injection.
-
B. GC-MS Parameters
Table 3: Proposed GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 180°C, hold for 1 min; ramp to 300°C at 10°C/min; hold for 10 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Scan Mode | Full Scan (m/z 50-700) for qualitative analysis; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments) |
C. Quantitative Data (Hypothetical)
Table 4: Hypothetical Quantitative Performance of the GC-MS Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 3 - 15 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
III. Visualized Workflows
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. Mass spectrometric approaches for the analysis of phytosterols in biological samples. [harvest.usask.ca]
- 6. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
Application Notes and Protocols for the Synthesis and Evaluation of 3,7,16-Trihydroxystigmast-5-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 3,7,16-trihydroxystigmast-5-ene (B15497890) derivatives. This class of compounds holds promise for investigation in metabolic and oncological research due to the known activities of related hydroxylated stigmastane (B1239390) steroids.
Introduction
Stigmastane-type steroids, a class of phytosterols (B1254722), are widely recognized for their diverse biological activities. Functionalization of the stigmastane skeleton, particularly through hydroxylation, can significantly modulate their therapeutic potential. The introduction of hydroxyl groups at specific positions can enhance interactions with biological targets, altering signaling pathways and cellular responses. This document outlines a plausible synthetic strategy for this compound derivatives, summarizes their potential applications based on the activity of structurally similar compounds, and provides detailed experimental protocols for their synthesis and evaluation.
Potential Applications
Hydroxylated stigmastane derivatives have shown potential in several therapeutic areas:
-
Metabolic Diseases: Certain hydroxylated phytosterols act as agonists for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and lipid metabolism.[1][2][3] Activation of LXR can lead to the expression of genes involved in reverse cholesterol transport, suggesting a potential role in the management of atherosclerosis and other metabolic disorders.
-
Oncology: Various stigmasterol (B192456) derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer.[4][5][6] The presence and position of hydroxyl groups can influence the potency and selectivity of these cytotoxic effects.
Data Presentation
The following tables summarize the biological activities of representative hydroxylated stigmastane derivatives, providing a rationale for the investigation of this compound and its analogs.
Table 1: Cytotoxic Activity of Stigmasterol Derivatives
| Compound | Cell Line | Activity | EC50 (µM) |
| Stigmasterol | MCF-7, HCC70, MCF-12A | Not toxic | > 250 |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Cytotoxic | 21.92 |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Cytotoxic | 22.94 |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Cytotoxic | 16.82 |
Data sourced from references[5][6].
Table 2: LXR Agonist Activity of Stigmastane Derivatives
| Compound | Receptor | Activity | Fold Activation (vs. control) |
| Saringosterol (24-hydroxylated stigmastane derivative) | LXRα | Agonist | 3.81 ± 0.15 |
| Saringosterol (24-hydroxylated stigmastane derivative) | LXRβ | Agonist | 14.40 ± 1.10 |
Data sourced from reference[2].
Experimental Protocols
A plausible synthetic route to this compound (a representative derivative) starting from the readily available β-sitosterol is outlined below. This multi-step synthesis involves protection of the C-3 hydroxyl group, allylic oxidation to introduce the C-7 hydroxyl group, and a highly selective enzymatic hydroxylation for the C-16 position.
Protocol 1: Synthesis of this compound
Step 1: Protection of the 3β-hydroxyl group of β-sitosterol
-
Dissolve β-sitosterol (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (B1165640) (1.5 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3β-acetoxystigmast-5-ene.
Step 2: Allylic oxidation to introduce the 7-keto group
-
Dissolve 3β-acetoxystigmast-5-ene (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of copper(I) iodide.
-
Add tert-butyl hydroperoxide (2-3 equivalents) portion-wise over a period of 1-2 hours.
-
Stir the reaction at a controlled temperature (e.g., 50-60°C) and monitor by TLC until completion.
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to obtain 3β-acetoxy-7-ketostigmast-5-ene.
Step 3: Reduction of the 7-keto group to the 7α-hydroxyl group
-
Dissolve 3β-acetoxy-7-ketostigmast-5-ene (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) in small portions.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding acetone, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography to yield 3β-acetoxy-7α-hydroxystigmast-5-ene.
Step 4: Enzymatic hydroxylation at the 16α-position
This protocol is based on the use of a recombinant P450 enzyme system, such as CYP154C3 from Streptomyces griseus, which has been shown to be highly specific for 16α-hydroxylation of various steroids.[7]
-
Prepare a whole-cell biotransformation system using E. coli expressing the CYP154C3 enzyme and a suitable reductase partner.
-
Resuspend the cells in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing a carbon source (e.g., glucose).
-
Add the substrate, 3β-acetoxy-7α-hydroxystigmast-5-ene, dissolved in a minimal amount of a water-miscible solvent like DMSO, to the cell suspension.
-
Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) with shaking for 24-48 hours.
-
Monitor the conversion of the substrate to the product by HPLC or LC-MS.
-
After the reaction is complete, extract the product from the culture medium using an organic solvent such as ethyl acetate.
-
Dry the organic extract and purify the product by column chromatography to obtain 3β-acetoxy-7α,16α-dihydroxystigmast-5-ene.
Step 5: Deprotection of the 3β-hydroxyl group
-
Dissolve the purified 3β-acetoxy-7α,16α-dihydroxystigmast-5-ene in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCC70) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.
Protocol 3: Liver X Receptor (LXR) Agonist Activity Assay
-
Cell Line: Use a suitable cell line (e.g., HEK293T) that can be transiently transfected.
-
Plasmids: Co-transfect the cells with an LXR expression vector (LXRα or LXRβ), a reporter plasmid containing LXR response elements driving the expression of a reporter gene (e.g., luciferase), and a control plasmid (e.g., β-galactosidase) for normalization.
-
Compound Treatment: After transfection, treat the cells with the synthesized derivatives at various concentrations for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: Express the results as fold activation of luciferase activity compared to the vehicle-treated control.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a key signaling pathway potentially modulated by these derivatives.
Caption: Proposed synthetic workflow for this compound.
Caption: Activation of the Liver X Receptor (LXR) signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C24-hydroxylated stigmastane derivatives as Liver X Receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 3,7,16-Trihydroxystigmast-5-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of compounds known for a variety of biological activities. While specific data on this particular molecule is limited, its structural similarity to other phytosterols (B1254722) isolated from marine sources, such as brown algae of the Sargassum genus, suggests potential therapeutic applications. Phytosterols from marine algae have demonstrated a range of effects, including anticancer, anti-inflammatory, and antioxidant properties. Extracts from various Sargassum species have shown cytotoxic activity against a variety of cancer cell lines, including breast (MCF-7), liver (Hep-2), and leukemia (Jurkat) cells.[1][2]
These application notes provide a generalized framework for the initial in vitro evaluation of this compound, based on established protocols for similar compounds and extracts from natural sources. The provided methodologies are intended as a starting point and may require optimization for specific cell lines and experimental goals.
Data Presentation
Table 1: Proposed Initial Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Proposed Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (MTT Assay) | MCF-7, HepG2, A549, HCT116 | 0.1 - 100 | 24, 48, 72 |
| Anti-inflammatory | RAW 264.7 | 1 - 50 | 24 |
| Apoptosis (Annexin V/PI) | MCF-7, Jurkat | 10 - 50 | 24, 48 |
| Western Blot | Selected cell line based on activity | 10 - 50 | 24 |
Table 2: Summary of IC50 Values for Sargassum Extracts against Various Cancer Cell Lines
| Sargassum Species | Extract Type | Cell Line | IC50 (µg/mL) | Reference |
| Sargassum sp. | Ethanol | Hep-2 | 200 | [1][3] |
| Sargassum sp. | Ethanol | MCF-7 | 250 | [1][3] |
| Sargassum vulgare | Chloroform:Ethanol | Jurkat | 49.06 | [2] |
| Sargassum vulgare | Water:Ethanol | Jurkat | 136.91 | [2] |
| Sargassum angustifolium | Dichloromethane | HeLa | 36 | [4] |
| Sargassum angustifolium | Dichloromethane | MCF-7 | 88 | [4] |
| Sargassum angustifolium | Butanol | MCF-7 | 25 | [4] |
| Sargassum fluitans | Dichloromethane | MDA-MB-231, MCF-7, SiHa, DU-145 | Active |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for subsequent experiments.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage cells upon reaching 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Seed cells into new flasks or plates at the appropriate density for the intended experiment.
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of the compound for cell treatment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
- 1. Screening for in vitro cytotoxic activity of seaweed, Sargassum sp. against Hep-2 and MCF-7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Cytotoxicity of Sargassum angustifolium Partitions against Breast and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 3,7,16-Trihydroxystigmast-5-ene: Application Notes and Protocols
Disclaimer: Direct experimental data on 3,7,16-Trihydroxystigmast-5-ene is limited in publicly available scientific literature. The following application notes and protocols are based on the known therapeutic activities and mechanisms of action of structurally related stigmastane-type steroids, hydroxysterols, and marine-derived sterols. These notes are intended to provide a hypothetical framework for researchers, scientists, and drug development professionals to explore the potential of this compound.
Introduction
This compound is a polyhydroxylated stigmastane-type steroid. Its structural features, including the stigmastane (B1239390) core and multiple hydroxyl groups, suggest potential bioactivities analogous to other members of this chemical class. Stigmastane derivatives, particularly those of marine origin, have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and anti-neuroinflammatory properties. The presence of hydroxyl groups at positions 3, 7, and 16 may confer specific receptor interactions and signaling pathway modulations, making it a compound of interest for therapeutic development.
Potential Therapeutic Applications
Based on the activities of related compounds, the potential therapeutic applications of this compound are hypothesized to include:
-
Anti-inflammatory Agent: For the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.
-
Anticancer Agent: As a potential therapy for various cancers, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.
-
Anti-neuroinflammatory Agent: For the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, extrapolated from studies on similar polyhydroxylated stigmastane steroids.[1] This data should be experimentally verified.
| Therapeutic Application | Experimental Model | Metric | Hypothetical Value | Reference Compounds & Notes |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO production) | 10-50 µM | Based on the activity of other marine-derived steroids. |
| IC₅₀ (IL-6 secretion) | 15-60 µM | Polyhydroxylated steroids have shown potent inhibition of pro-inflammatory cytokines. | ||
| IC₅₀ (TNF-α secretion) | 20-70 µM | |||
| Anticancer | MCF-7 (Breast Cancer) Cell Line | IC₅₀ (Cell Viability) | 5-30 µM | Stigmastane derivatives have exhibited cytotoxicity against various cancer cell lines. |
| PC-3 (Prostate Cancer) Cell Line | IC₅₀ (Cell Viability) | 10-40 µM | ||
| HCT-116 (Colon Cancer) Cell Line | IC₅₀ (Cell Viability) | 15-50 µM | ||
| Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | IC₅₀ (NO production) | 10-45 µM | Polyhydric stigmastane-type steroids have shown anti-neuroinflammatory activity. |
| IC₅₀ (IL-1β secretion) | 20-65 µM |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
Methodology:
-
Cell Culture: Culture human breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells in their respective recommended media.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells in a 6-well plate with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Signaling Pathway Visualizations
Hypothesized Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of stigmastane-type steroids are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Hypothesized Anticancer Signaling Pathway (Apoptosis Induction)
Stigmastane derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Bioactivity Screening
A logical workflow for screening the bioactivity of this compound.
Caption: Workflow for evaluating the therapeutic potential of the compound.
References
Application Notes and Protocols for 3,7,16-Trihydroxystigmast-5-ene as a Chemical Standard
Disclaimer: Publicly available information on the specific use of 3,7,16-Trihydroxystigmast-5-ene as an established chemical standard, including detailed experimental protocols and extensive quantitative data, is limited. The following application notes and protocols are representative examples based on the general properties of phytosterols (B1254722) and common analytical methodologies for similar compounds. These should serve as a foundational guide for researchers to develop and validate their own specific assays.
Application Notes
Introduction
This compound is a member of the phytosterol family, which are naturally occurring sterols found in plants. Phytosterols are structurally similar to cholesterol and have garnered significant interest in the fields of nutrition, medicine, and drug development due to their various biological activities, including cholesterol-lowering and anti-inflammatory effects.[1][2][3] As a chemical standard, this compound can serve as a reference material for the qualitative and quantitative analysis of this specific phytosterol and its metabolites in various matrices, including plant extracts, functional foods, dietary supplements, and biological samples.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial to maintain its integrity as a chemical standard.
-
Purity: The purity of the standard should be of high grade (typically ≥95% or higher) and confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). The certificate of analysis (CoA) provided by the supplier should be consulted for the exact purity value.
-
Solubility: Phytosterols are generally lipophilic. This compound is expected to be soluble in organic solvents like ethanol, methanol (B129727), chloroform, and ethyl acetate, and insoluble in water.[4] Solubility tests should be performed to determine the optimal solvent for stock solution preparation.
-
Storage and Stability: To prevent degradation, the solid standard should be stored in a tightly sealed, light-resistant container at -20°C. Stock solutions should be stored at -20°C and protected from light. The stability of the stock solution under these conditions should be periodically evaluated.
Applications
As a chemical standard, this compound has potential applications in:
-
Natural Product Chemistry: For the identification and quantification of this compound in plant extracts and herbal medicines.
-
Food Science and Nutrition: To quantify its content in functional foods and dietary supplements, ensuring product quality and consistency.
-
Pharmacokinetic Studies: As a reference standard in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this phytosterol.
-
Drug Development: As a starting material or reference compound in the synthesis of novel steroid-based therapeutic agents.[2]
-
Clinical Research: For the analysis of its levels in biological samples (e.g., plasma, tissues) to investigate its physiological and pathological roles.
Quantitative Data Summary
The following table summarizes the key chemical identifiers and computed properties for stigmast-5-ene derivatives, which can be considered representative for this compound. Researchers should always refer to the supplier-specific certificate of analysis for precise data.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₅₀O₃ | Inferred from structure |
| Molecular Weight | ~446.7 g/mol | Inferred from structure |
| CAS Number | 289056-24-2 | [5] |
| Appearance | White to off-white solid | Typical for phytosterols |
| Solubility | Soluble in ethanol, methanol, chloroform; Insoluble in water | General property of phytosterols[4] |
| Storage Temperature | -20°C | Standard practice for labile compounds |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Plant Extract using HPLC-UV
This protocol provides a general method for the quantification of this compound in a plant extract. Method optimization and validation are essential for accurate results.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, ethanol, acetonitrile, and water
-
Formic acid (or other suitable modifier)
-
Plant extract sample
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Sonicator
3. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
4. Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Preparation of Sample Solution:
-
Accurately weigh 1 g of the dried plant extract.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v) or a gradient elution if co-eluting peaks are present.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 205 nm (or as determined by UV scan of the standard)
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the content of the analyte in the original plant extract (e.g., in mg/g).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway involving a phytosterol.
References
- 1. Frontiers | Phytosterols: From Preclinical Evidence to Potential Clinical Applications [frontiersin.org]
- 2. arboris-us.com [arboris-us.com]
- 3. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Phytosterol - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 289056-24-2 [m.chemicalbook.com]
Application Notes and Protocols for the Purification of 3,7,16-Trihydroxystigmast-5-ene from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 3,7,16-Trihydroxystigmast-5-ene, a stigmastane-type steroid, from plant sources. The primary known source for this compound is the roots of Grewia arborea. The methodologies outlined below are based on established principles for the isolation of steroidal compounds from complex plant matrices and can be adapted for related compounds.
Introduction
This compound is a polyhydroxylated steroid that belongs to the stigmastane (B1239390) class. While research on this specific molecule is emerging, related stigmastane-type steroids isolated from various plants have demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and anticancer effects. The purification of these compounds is a critical step for further pharmacological evaluation and drug development. This document provides a generalized workflow and specific protocols for the extraction, fractionation, and chromatographic purification of this compound.
Data Presentation
Table 1: General Extraction and Fractionation Yields for Steroids from Plant Material
| Step | Parameter | Typical Value Range | Reference |
| Extraction | Plant Material (dried roots) | 1 kg | General Protocol |
| Extraction Solvent | Methanol (B129727):Water (9:1, v/v) | ||
| Crude Extract Yield | 5 - 15% (w/w) | [1] | |
| Fractionation | Solvent for Partitioning | n-Hexane, Ethyl Acetate (B1210297), n-Butanol | [1] |
| n-Hexane Fraction Yield | 10 - 20% of crude extract | General Protocol | |
| Ethyl Acetate Fraction Yield | 5 - 15% of crude extract | General Protocol | |
| n-Butanol Fraction Yield | 10 - 25% of crude extract | General Protocol | |
| Purification | Final Compound Yield | 0.001 - 0.05% of dried plant material | |
| Purity (Post-HPLC) | >95% | [2] |
Note: Yields are highly dependent on the plant species, geographical source, and extraction conditions.
Experimental Protocols
Protocol 1: Extraction and Fractionation of Grewia arborea Roots
This protocol describes the initial extraction and solvent partitioning to enrich the fraction containing this compound.
1. Plant Material Preparation:
-
Collect fresh, healthy roots of Grewia arborea.
-
Wash the roots thoroughly with tap water to remove soil and debris.
-
Shade-dry the roots for 2-3 weeks until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material (1 kg) in a suitable volume of methanol:water (9:1, v/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition with n-hexane to remove non-polar compounds.
-
Next, partition the aqueous layer with ethyl acetate. This compound, being a moderately polar steroid, is expected to be enriched in this fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
-
Concentrate each fraction (n-hexane, ethyl acetate, and n-butanol) using a rotary evaporator. The ethyl acetate fraction is the primary candidate for further purification of the target compound.
Protocol 2: Chromatographic Purification of this compound
This protocol details the isolation of the target compound from the enriched ethyl acetate fraction using column chromatography followed by preparative HPLC.
1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor them by Thin Layer Chromatography (TLC).
-
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-Hexane:Ethyl Acetate (e.g., 7:3 or 6:4, v/v).
-
Visualization: Spray the TLC plates with a solution of 10% sulfuric acid in ethanol (B145695) and heat at 110°C for 5-10 minutes. Steroids typically appear as colored spots.
-
-
Pool the fractions containing the compound of interest based on the TLC profiles.
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative HPLC for final isolation.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water. A typical starting condition could be 60% methanol in water, increasing to 100% methanol over 30-40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[2]
-
Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-MS and NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many stigmastane-type steroids exhibit anti-inflammatory and anticancer activities. A plausible mechanism of action could involve the modulation of key inflammatory and apoptotic pathways. The following diagram illustrates a potential pathway based on the known activities of related compounds.[3][4]
Caption: Potential signaling pathways modulated by stigmastane steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Investigating 3,7,16-Trihydroxystigmast-5-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive research model for the initial investigation of the biological activities of the novel compound, 3,7,16-Trihydroxystigmast-5-ene. The following protocols and guidelines are designed to assess its potential cytotoxic, pro-apoptotic, and anti-inflammatory properties.
Introduction
This compound is a phytosterol, a class of natural compounds with diverse and promising pharmacological activities. Due to its structural characteristics, it is hypothesized that this compound may possess anti-cancer and anti-inflammatory effects. This document outlines a systematic approach to evaluate these potential therapeutic properties through a series of established in vitro assays.
Hypothetical Research Model
The proposed research model is designed to first screen for cytotoxic activity against a panel of cancer cell lines and a normal cell line to determine selectivity. Subsequently, the model will explore the underlying mechanisms of cell death, focusing on the induction of apoptosis. In parallel, the anti-inflammatory potential will be investigated by assessing the compound's ability to inhibit inflammatory mediators in a stimulated macrophage model.
Data Presentation
All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison. The following table provides a template for presenting hypothetical results from the described experimental protocols.
| Assay | Cell Line | Treatment | Concentration (µM) | Result | Unit |
| MTT Assay | MCF-7 (Breast Cancer) | This compound | 10 | 75.2 | % Cell Viability |
| 25 | 52.8 | ||||
| 50 | 28.1 | ||||
| Doxorubicin (Positive Control) | 1 | 35.4 | |||
| MCF-10A (Normal Breast) | This compound | 50 | 91.5 | ||
| Annexin V/PI Assay | MCF-7 | This compound | 25 | 35.6 | % Apoptotic Cells |
| Staurosporine (Positive Control) | 1 | 85.2 | |||
| Caspase-3/7 Activity | MCF-7 | This compound | 25 | 3.2 | Fold Increase |
| Staurosporine (Positive Control) | 1 | 8.9 | |||
| Griess Assay | RAW 264.7 (Macrophage) | This compound + LPS | 25 | 45.3 | % NO Inhibition |
| Dexamethasone (Positive Control) + LPS | 10 | 88.7 | |||
| Cytokine ELISA (TNF-α) | RAW 264.7 | This compound + LPS | 25 | 62.1 | % Inhibition |
| Dexamethasone (Positive Control) + LPS | 10 | 92.4 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the determined IC50 concentration from the MTT assay for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[10][11][12][13][14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Treated and untreated cell lysates
-
Luminometer
Procedure:
-
Lyse the treated and untreated cells according to the kit manufacturer's instructions.
-
Add the caspase substrate to the cell lysates in a white-walled 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold increase in caspase activity compared to the untreated control.
Anti-inflammatory Activity (Nitric Oxide and Cytokine Measurement)
This protocol assesses the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
This compound
-
Dexamethasone (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Materials:
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatants from the NO assay
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve and determine the percentage of inhibition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the bioactivity of this compound.
Hypothetical Apoptosis Signaling Pathway
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,7,16-Trihydroxystigmast-5-ene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3,7,16-Trihydroxystigmast-5-ene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for introducing hydroxyl groups at the C-7 and C-16 positions of stigmasterol (B192456)?
A1: The synthesis of this compound from stigmasterol, which already possesses a hydroxyl group at C-3, involves a multi-step process. A common strategy involves:
-
Protection of the 3β-hydroxyl group and the Δ5 double bond: This is crucial to direct the subsequent oxidation reactions to the desired positions. The 3-hydroxyl group is typically protected as an acetate (B1210297) ester. The Δ5 double bond can be protected, for example, by conversion to an i-steroid ether.
-
Allylic oxidation at C-7: The introduction of a hydroxyl group at the C-7 position can be achieved through allylic oxidation of the Δ5-ene system. Reagents like chromium trioxide (CrO₃) or selenium dioxide (SeO₂) are commonly used for this purpose. This typically proceeds via a 7-keto intermediate which is then stereoselectively reduced to the 7-hydroxy group.
-
Hydroxylation of the C-16 position: This is a more challenging transformation. While chemical methods can be employed, they often lack regioselectivity. A more promising approach is the use of microbial or enzymatic hydroxylation, employing specific cytochrome P450 enzymes that can selectively introduce a hydroxyl group at the C-16 position of the steroid nucleus.
-
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound.
Q2: Why is the yield of the C-7 hydroxylation step often low, and how can it be improved?
A2: Low yields in the C-7 allylic oxidation can be attributed to several factors, including over-oxidation to the 7-keto derivative or the formation of other oxidation byproducts. To improve the yield, it is important to carefully control the reaction conditions:
-
Choice of Oxidizing Agent: While chromium trioxide is effective, it is highly toxic. Selenium dioxide can be a milder alternative, and its catalytic use with a co-oxidant like tert-butyl hydroperoxide can improve selectivity and reduce waste.
-
Reaction Temperature and Time: These parameters should be optimized to favor the formation of the desired 7-hydroxy product while minimizing side reactions. Lower temperatures and shorter reaction times are generally preferred to prevent over-oxidation.
-
Protection of the 3-OH group: Protecting the 3-hydroxyl group as an acetate is a standard procedure to prevent its oxidation to a ketone.
Q3: What are the main challenges in achieving selective C-16 hydroxylation?
A3: The primary challenge in C-16 hydroxylation is achieving regioselectivity. The stigmasterol side chain has several positions susceptible to oxidation. Chemical methods often lead to a mixture of products that are difficult to separate. Biocatalytic methods using specific microorganisms or isolated enzymes (cytochrome P450s) offer a significant advantage in directing the hydroxylation to the desired C-16 position with high stereoselectivity. However, challenges with biocatalysis include finding the right organism or enzyme, optimizing fermentation or reaction conditions, and potential for low product titers.
Q4: How can I purify the final this compound product?
A4: The purification of polyhydroxylated steroids can be challenging due to their increased polarity and the potential for a mixture of stereoisomers. A combination of chromatographic techniques is typically employed:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial purification to separate the desired triol from less polar starting materials and byproducts. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is often effective.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure product, preparative HPLC, particularly with a reversed-phase column (e.g., C18), can be very effective in separating closely related isomers.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the C-7 allylic oxidation step | Over-oxidation to the 7-keto derivative. | - Reduce the amount of oxidizing agent (e.g., CrO₃ or SeO₂).- Lower the reaction temperature and shorten the reaction time.- Use a milder oxidizing system, such as catalytic SeO₂ with a co-oxidant. |
| Incomplete reaction. | - Increase the reaction time or temperature cautiously, monitoring the reaction progress by TLC.- Ensure the purity and activity of the oxidizing agent. | |
| Formation of multiple byproducts. | - Optimize the solvent system.- Consider a different oxidizing agent known for higher selectivity. | |
| Lack of C-16 hydroxylation in microbial/enzymatic step | Inactive or inappropriate microbial strain/enzyme. | - Screen different microbial strains or cytochrome P450 enzymes known for steroid hydroxylation.- Ensure the viability and proper growth phase of the microorganism before substrate addition. |
| Sub-optimal fermentation/reaction conditions. | - Optimize pH, temperature, aeration, and media composition for the microbial culture.- For enzymatic reactions, optimize buffer conditions, pH, temperature, and cofactor concentrations. | |
| Substrate toxicity to the microorganism. | - Add the stigmasterol derivative substrate in a stepwise manner or use a two-phase system to reduce its concentration in the aqueous phase. | |
| Difficult separation of isomers after C-7 reduction | Incomplete stereoselectivity of the reduction. | - Use a stereoselective reducing agent, such as sodium borohydride (B1222165) with cerium chloride, to favor the formation of the desired 7β-hydroxy isomer.[1] |
| Co-elution of isomers during chromatography. | - Employ a different stationary phase for column chromatography.- Utilize preparative HPLC with a high-resolution column and an optimized mobile phase. | |
| Cleavage of protecting groups during a reaction step | Harsh reaction conditions (e.g., strongly acidic or basic). | - Use milder reagents and conditions.- Select protecting groups that are stable under the planned reaction conditions. For instance, if acidic conditions are required, choose an acid-labile protecting group for a different functional group that needs to be deprotected simultaneously. |
| Low overall yield of the multi-step synthesis | Accumulation of losses at each step. | - Optimize each reaction step for maximum yield before proceeding to the next.- Minimize the number of purification steps where possible by telescoping reactions. |
| Degradation of intermediates. | - Ensure proper storage of intermediates under inert atmosphere and at low temperatures if they are sensitive to air or heat. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of hydroxylated stigmasterol derivatives. It is important to note that the overall yield for the complete synthesis of this compound will be a product of the yields of the individual steps and may vary significantly based on the specific protocols and optimization.
| Reaction Step | Reagents and Conditions | Substrate | Product | Reported Yield | Reference |
| Acetylation (3-OH Protection) | Acetic anhydride (B1165640), pyridine (B92270), room temperature, 5 days | Stigmasterol | Stigmasterol acetate | ~95% | [1] |
| Allylic Oxidation (C-7) | Chromium trioxide, 3,5-dimethylpyrazole (B48361), CH₂Cl₂, -20 °C to room temperature, 38 h | Stigmasterol acetate | 7-Oxostigmasta-5,22-dien-3β-yl acetate | 66% | [1] |
| Reduction of 7-keto group | Sodium borohydride, cerium(III) chloride heptahydrate, methanol (B129727), room temperature, 72 h | 7-Oxostigmasta-5,22-dien-3β-ol | Stigmasta-5,22-diene-3β,7β-diol | Not specified, but generally high | [1] |
| Microbial Hydroxylation (C-16) | Mycolicibacterium neoaurum expressing CYP105S17 | Steroid precursor (e.g., androstenedione) | 16α-hydroxy steroid | Up to 91.9% conversion | [2] |
| Enzymatic Hydroxylation (C-16) | Streptomyces griseus CYP154C3 expressed in E. coli | Various steroids (e.g., progesterone) | 16α-hydroxy steroids | High yield | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7-Oxostigmasta-5,22-dien-3β-yl acetate (C-7 Oxidation)
This protocol is adapted from the allylic oxidation of stigmasterol acetate.[1]
-
Protection of the 3-hydroxyl group:
-
Dissolve stigmasterol (1.0 g, 2.42 mmol) in pyridine (10 mL).
-
Add acetic anhydride (5 mL) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain stigmasterol acetate.
-
-
Allylic Oxidation:
-
Suspend chromium trioxide (CrO₃, 1.72 g, 17.2 mmol) in dry dichloromethane (B109758) (50 mL) and cool to -20 °C.[1]
-
Add 3,5-dimethylpyrazole (1.66 g, 17.2 mmol) in one portion and stir the mixture for 30 minutes.[1]
-
Add a solution of stigmasterol acetate (0.52 g, 1.15 mmol) in dichloromethane to the reaction mixture.[1]
-
Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours, followed by stirring for an additional 36 hours.[1]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield 7-oxostigmasta-5,22-dien-3β-yl acetate.[1]
-
Protocol 2: Reduction of the 7-Keto Group
This protocol describes the stereoselective reduction of the 7-keto group to a 7β-hydroxyl group.[1]
-
Dissolve 7-oxostigmasta-5,22-dien-3β-ol (obtained after deacetylation of the acetate) (133 mg, 0.31 mmol) and cerium(III) chloride heptahydrate (174 mg, 0.47 mmol) in methanol (5 mL).[1]
-
Stir the suspension at room temperature for 15 minutes.[1]
-
Add sodium borohydride (39 mg, 1.03 mmol) to the suspension.[1]
-
Stir the mixture at room temperature for 72 hours.[1]
-
Partition the reaction mixture between water and ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude stigmasta-5,22-diene-3β,7β-diol.
-
Purify the product by column chromatography on silica gel.
Protocol 3: General Approach for Microbial C-16 Hydroxylation
This is a generalized protocol based on the use of microorganisms for steroid hydroxylation. Specific conditions will need to be optimized for the chosen microbial strain and substrate.
-
Culture Preparation:
-
Prepare a suitable culture medium for the selected microorganism (e.g., Mycolicibacterium neoaurum).
-
Inoculate the medium with a fresh culture of the microorganism and grow under optimal conditions (temperature, shaking speed) to the desired cell density (e.g., late exponential or early stationary phase).
-
-
Substrate Addition:
-
Prepare a stock solution of the 3,7-dihydroxy-stigmast-5-ene derivative (with appropriate protecting groups if necessary) in a water-miscible organic solvent (e.g., ethanol, DMSO).
-
Add the substrate solution to the microbial culture to the desired final concentration. To minimize toxicity, the substrate can be added in portions over time.
-
-
Biotransformation:
-
Continue the incubation under the optimized conditions for a predetermined period (e.g., 24-72 hours).
-
Monitor the conversion of the substrate and the formation of the hydroxylated product by TLC or HPLC analysis of samples taken at regular intervals.
-
-
Product Extraction and Purification:
-
After the biotransformation is complete, separate the microbial cells from the culture broth by centrifugation or filtration.
-
Extract the product from both the cells and the broth using an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the 16-hydroxylated product using chromatographic techniques as described in the FAQ section.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum | MDPI [mdpi.com]
- 3. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 3,7,16-Trihydroxystigmast-5-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3,7,16-Trihydroxystigmast-5-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical detection of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
| Column overload | Dilute the sample or use a column with a higher loading capacity. | |
| Active sites on the column | Use a column with end-capping or add a competing base to the mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in mass spectrometry | Optimize ionization source parameters (e.g., capillary voltage, gas flow rates). Consider derivatization to improve ionization efficiency. |
| Inefficient extraction from the sample matrix | Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). | |
| Detector settings not optimized | Adjust detector parameters according to the manufacturer's guidelines for steroidal compounds. | |
| High Background Noise | Contaminated mobile phase or sample | Use high-purity solvents and filter all samples and mobile phases before use. |
| Bleed from the chromatographic column | Condition the column properly and operate within the recommended temperature limits. | |
| Electronic noise | Ensure proper grounding of the instrument and check for any sources of electromagnetic interference. | |
| Peak Splitting | Sample solvent incompatible with the mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Clogged frit or column void | Replace the column inlet frit or the column itself. | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and use a high-quality gradient mixer. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. | |
| Column degradation | Replace the column after a certain number of injections or when performance degrades. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of this compound.
1. What is the recommended starting method for the HPLC analysis of this compound?
A reversed-phase HPLC method is a good starting point. A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is recommended. Due to the hydroxyl groups, the addition of a small amount of a modifier like formic acid or acetic acid to the mobile phase can improve peak shape.
2. How can I improve the sensitivity of my mass spectrometry method for this compound?
To enhance sensitivity, consider using electrospray ionization (ESI) in positive ion mode. The formation of protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ is common for sterols. Optimizing the cone voltage and collision energy in MS/MS experiments can also significantly improve sensitivity and selectivity. Derivatization of the hydroxyl groups can also increase ionization efficiency.
3. What are the best practices for sample preparation when analyzing this compound from a complex matrix like a biological fluid or plant extract?
Solid-phase extraction (SPE) is highly recommended for sample cleanup and concentration. A C18 or a mixed-mode SPE cartridge can be effective in removing interfering substances. It is crucial to perform a thorough method development for the SPE procedure, optimizing the loading, washing, and elution steps to ensure high recovery of the analyte.
4. Can I use gas chromatography (GC) for the analysis of this compound?
Gas chromatography can be used, but due to the low volatility of this compound, derivatization is necessary. The hydroxyl groups should be silylated (e.g., with BSTFA) to increase volatility and thermal stability. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of derivatized sterols.
5. How do I confirm the identity of the peak corresponding to this compound?
The most definitive way to confirm the identity is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and compare it to the theoretical mass of the compound. Additionally, tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of the molecule. If a pure standard is available, comparing the retention time and mass spectrum of the sample peak with that of the standard is the gold standard for identification.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Chromatographic System: A standard HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %B 0 70 20 100 25 100 25.1 70 | 30 | 70 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
Sample Preparation using Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18, 500 mg.
-
Conditioning: 5 mL methanol followed by 5 mL water.
-
Sample Loading: Load 1 mL of the pre-treated sample.
-
Washing: 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analytical detection of this compound.
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting flowchart for common analytical issues.
Caption: A hypothetical signaling pathway for this compound.
"overcoming instability of 3,7,16-Trihydroxystigmast-5-ene in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7,16-Trihydroxystigmast-5-ene. The information provided is designed to help overcome challenges related to the compound's instability in solution.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed in solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Addition of antioxidants to the solution.[1][2][3][4] | Reduced degradation of the compound. |
| Exposure to Light | Store solutions in amber vials or protect from light. | Slower degradation rate. |
| Inappropriate pH | Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7).[3] | Enhanced stability of the compound. |
| High Temperature | Store stock solutions at low temperatures (-20°C or -80°C) and working solutions on ice.[2][3] | Minimized thermal degradation. |
| Reactive Solvent | Use deoxygenated solvents of high purity. | Reduced solvent-mediated degradation. |
Issue: Precipitation of this compound from solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Use of co-solvents such as DMSO, ethanol, or PEG300. | Improved solubility and prevention of precipitation. |
| Low Temperature | Prepare solutions at room temperature before storing at lower temperatures. | Ensure complete dissolution before storage. |
| Incorrect Buffer | Select a buffer system that does not interact with the compound (e.g., phosphate (B84403) or Tris buffers).[5] | Maintained solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of this compound in solution?
A1: The instability of this compound, a polyhydroxylated stigmastane (B1239390) derivative, is primarily due to its susceptibility to oxidation. The double bond at the C5 position and the allylic hydroxyl group at C7 make the molecule prone to degradation via free radical-mediated processes.[1][6] Factors that can accelerate this degradation include exposure to heat, light (especially UV), oxygen, and non-optimal pH conditions.[2][3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure maximum stability, stock solutions should be prepared in a high-purity, deoxygenated solvent (e.g., DMSO or ethanol) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is highly recommended to protect the compound from light-induced degradation.
Q3: Which antioxidants can be used to stabilize solutions of this compound?
A3: Several antioxidants have been shown to be effective in preventing the oxidation of sterols and can likely be applied to stabilize this compound.[1][2][4]
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A common synthetic antioxidant.[2] |
| Tertiary Butylhydroquinone (TBHQ) | 0.01 - 0.1% | Another effective synthetic antioxidant.[1] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.2% | A natural antioxidant.[2][4] |
| Quercetin | 0.01 - 0.05% | A natural flavonoid with strong antioxidant properties.[2] |
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products. A forced degradation study can be performed to generate these degradation products and demonstrate the specificity of the method.[7][8]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS alongside an unstressed control sample.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Preparation of a Stabilized Formulation
This protocol provides a starting point for preparing a more stable solution of this compound for in vitro experiments.
-
Solvent Preparation: Use a high-purity solvent such as cell culture grade DMSO or ethanol. If using an aqueous buffer, ensure it is deoxygenated by sparging with nitrogen or argon gas for at least 15 minutes.
-
Antioxidant Addition: To the chosen solvent, add an antioxidant such as BHT to a final concentration of 0.05% (w/v).
-
Dissolution of Compound: Dissolve the this compound in the antioxidant-containing solvent to the desired final concentration. Gentle warming and vortexing may be required to facilitate dissolution.
-
pH Adjustment (for aqueous solutions): If using a buffer, adjust the pH to a range of 6.0-7.0 using a suitable buffer system like phosphate-buffered saline (PBS).[5]
-
Storage: Store the final solution in an amber glass vial at -20°C or -80°C.
Visualizations
Caption: A troubleshooting workflow for addressing the instability of this compound in solution.
Caption: A plausible oxidative degradation pathway for this compound.
Caption: Key signaling pathways potentially modulated by this compound and other phytosterols.
References
- 1. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejmoams.com [ejmoams.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Refining Purification Steps for 3,7,16-Trihydroxystigmast-5-ene
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the purification of 3,7,16-Trihydroxystigmast-5-ene and related stigmastane-type steroids. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude plant extract?
A1: The general approach involves a multi-step process beginning with solvent extraction from the plant material, followed by fractionation using techniques like column chromatography. Initial extraction is typically performed with a solvent mixture such as dichloromethane (B109758)/methanol (B129727) (1:1, v/v). The resulting crude extract is then subjected to flash column chromatography over silica (B1680970) gel. Further purification of the fractions is often necessary and can be achieved using various chromatographic methods to isolate the target compound.
Q2: this compound is a polyoxygenated stigmastane. What are the typical challenges in purifying this class of compounds?
A2: Purifying polyoxygenated stigmastane-type steroids presents several challenges. These compounds often exist as complex mixtures of structurally similar analogues, making separation difficult. Their polarity, due to multiple hydroxyl groups, can lead to strong interactions with silica gel, potentially causing peak tailing or irreversible adsorption. Co-elution with other steroids and terpenoids is also a common issue that necessitates careful optimization of chromatographic conditions.
Q3: What analytical techniques are essential for identifying and confirming the structure of this compound?
A3: A combination of spectroscopic and spectrometric techniques is crucial for unambiguous structure elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula. Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), is employed to establish the connectivity and stereochemistry of the molecule.
Troubleshooting Guides
Issue 1: Low Yield of the Target Compound After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the elution solvent may be too high, causing the compound to elute too quickly with other impurities, or too low, resulting in the compound remaining on the column. |
| Solution: Perform small-scale trials with different solvent systems on a Thin Layer Chromatography (TLC) plate to determine the optimal mobile phase for separation. | |
| Compound Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. |
| Solution: Consider using a deactivated silica gel or an alternative stationary phase like alumina. A faster elution time by optimizing the solvent system can also minimize contact time with the silica. | |
| Irreversible Adsorption | Highly polar compounds can bind strongly to the active sites on the silica gel. |
| Solution: Add a small percentage of a polar solvent like methanol or acetic acid to the mobile phase to compete for active sites and facilitate the elution of the compound. |
Issue 2: Co-elution of Structurally Similar Impurities
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | The chosen stationary and mobile phases may not be adequate to separate compounds with very similar polarities and structures. |
| Solution: Employ a shallower solvent gradient during column chromatography to improve separation. Alternatively, consider using High-Performance Liquid Chromatography (HPLC) with a high-resolution column for final purification steps. | |
| Overloading the Column | Applying too much crude extract to the column can lead to broad peaks and poor separation. |
| Solution: Reduce the amount of sample loaded onto the column. It is often more effective to perform multiple smaller-scale purifications than one overloaded run. |
Experimental Protocols
The following is a generalized protocol for the extraction and initial purification of stigmastane-type steroids from a plant source, based on methodologies reported for similar compounds.
1. Plant Material and Extraction:
-
Air-dry the whole plant material at room temperature and then grind it into a fine powder.
-
Macerate the powdered plant material with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Flash Column Chromatography:
-
Subject the crude extract to silica gel flash column chromatography.
-
Prepare a silica gel column and equilibrate it with a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles for further purification.
3. Further Purification:
-
Fractions containing the target compound and closely related impurities may require further chromatographic steps.
-
These can include repeated column chromatography with different solvent systems or preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Protocol Refinement for 3,7,16-Trihydroxystigmast-5-ene Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bioassay-guided investigation of 3,7,16-Trihydroxystigmast-5-ene and related stigmastane (B1239390) steroids.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities expected from this compound?
A1: Based on studies of structurally similar stigmastane-type steroids, this compound is anticipated to exhibit significant anti-inflammatory and potentially anti-neuroinflammatory properties.[1][2] The mechanism of action for related compounds has been shown to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1] Cytotoxic effects against various cell lines are also possible and should be evaluated.[3]
Q2: Which cell lines are suitable for assessing the bioactivity of this compound?
A2: For anti-inflammatory and anti-neuroinflammatory assays, murine macrophage cell lines like RAW 264.7 and microglia cells such as BV-2 are commonly used and recommended.[1] For general cytotoxicity screening, a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., 3T3 fibroblasts) would provide a comprehensive profile of the compound's activity.[3][4]
Q3: What are the common challenges in handling this compound for in vitro assays?
A3: Like many steroidal compounds, this compound is expected to have low aqueous solubility. This can lead to issues with compound precipitation in cell culture media, resulting in inaccurate and irreproducible results. It is crucial to use an appropriate co-solvent like DMSO or ethanol (B145695) to prepare stock solutions and to ensure the final solvent concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).[5]
Q4: How can I confirm that the observed activity is not a false positive?
A4: False positives in natural product screening can arise from assay interference. To mitigate this, it is advisable to perform counter-screens. For instance, if a primary screen is fluorescence-based, a luminescence-based assay can be used for confirmation. It is also essential to run parallel cytotoxicity assays to ensure that the observed effect is not due to cell death. Checking the compound's structure against databases of known Pan-Assay Interference Compounds (PAINS) is also a good practice.
Q5: What control experiments are essential for bioassays with this compound?
A5: The following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known active compound for the specific assay (e.g., lipopolysaccharide [LPS] for inducing inflammation, a known cytotoxic drug for cytotoxicity assays).
-
Negative Control: Untreated cells.
-
Blank Control: Wells containing only media and reagents to measure background signal.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility/Precipitation | Visually inspect wells for precipitation. Prepare a fresh stock solution and consider using a different co-solvent (e.g., ethanol if DMSO was used). Ensure the final solvent concentration is as low as possible.[5] |
| Inappropriate Concentration Range | Test a broader range of concentrations, from nanomolar to high micromolar, to identify the active window. |
| Compound Degradation | Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Incorrect Assay Choice | If a target-specific assay shows no activity, consider a broader, phenotype-based assay to uncover other potential mechanisms. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound Precipitation | As mentioned above, ensure complete solubilization of the compound in the assay medium. |
Issue 3: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the specific cell line (typically <0.5%).[5] |
| Contamination | Check for microbial contamination in cell cultures. |
| Compound-Induced Apoptosis/Necrosis | Perform an Annexin V/PI apoptosis assay to differentiate between apoptotic and necrotic cell death. |
Quantitative Data Summary
No specific quantitative data for this compound has been identified in the reviewed literature. The following tables present data for structurally related stigmastane-type steroids to provide an expected range of activity.
Table 1: Anti-Inflammatory Activity of Related Stigmastane Steroids
| Compound | Assay | Cell Line/Model | IC50 / % Inhibition | Reference |
| Vernonin M (a polyhydric stigmastane-type steroid) | LPS-induced NO Production | BV-2 microglia | Significant inhibition at 10 µM | [1] |
| (24R)-5α-stigmast-3,6-dione | Xylene-induced ear edema (in vivo) | Mice | 59.9% inhibition at 5mg/ear | [6] |
| 5α-stigmast-23-ene-3,6-dione | Xylene-induced ear edema (in vivo) | Mice | 51.5% inhibition at 5mg/ear | [6] |
| 3β-hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema (in vivo) | Mice | 51.54% inhibition at 5mg/ear | [6] |
| (24R)-5α-stigmast-3,6-dione | Heat-induced hemolysis | Human Erythrocytes | Significant inhibition at 50 µg/mL | [2] |
Table 2: Cytotoxicity of Related Stigmastane Steroids
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 7β-hydroxy-4,22-stigmastadien-3-one | Tumor Cells (in vitro) | Not specified, but cytotoxic | [3] |
| Vernonin U | P. falciparum Dd2 | 5.47 ± 0.01 | [7] |
| Vernonin A | P. falciparum Dd2 | 6.02 ± 0.13 | [7] |
| Stigmasterol-3-O-β-d-glucopyranoside | P. falciparum Dd2 | 6.34 ± 0.80 | [7] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new cytotoxic stigmastane steroid from Pistia stratiotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. malariaworld.org [malariaworld.org]
Technical Support Center: Chromatographic Analysis of 3,7,16-Trihydroxystigmast-5-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 3,7,16-Trihydroxystigmast-5-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and similar sterol compounds.
Issue 1: Poor Peak Shape - Tailing Peaks
Symptoms:
-
The peak for this compound displays an asymmetrical shape with a trailing edge.
-
The USP Tailing Factor (Tf) is significantly greater than 1.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Sterols, with their hydroxyl groups, can exhibit secondary interactions with residual silanol (B1196071) groups on silica-based columns, a common cause of peak tailing.[2][3] To mitigate this, consider operating at a lower pH to ensure the full protonation of silanol groups, or use an end-capped column where these residual groups are chemically deactivated.[2] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. For acidic compounds, keeping the pH below the pKa can reduce tailing.[1] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[1][4] Try diluting the sample or reducing the injection volume.[1][4] |
| Contaminated Guard Column or Column Inlet | Particulate matter from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column.[5] Replace the guard column and, if necessary, try back-flushing the analytical column (if permitted by the manufacturer). |
| Extra-column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and tailing.[4] Use tubing with a narrow internal diameter and keep the length to a minimum. |
Issue 2: Poor Peak Shape - Broad Peaks
Symptoms:
-
The peak for this compound is wider than expected, leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Flow Rate | Each column has an optimal flow rate for maximum efficiency. A flow rate that is too low or too high can lead to peak broadening.[6] Consult the column manufacturer's guidelines and experiment with different flow rates to find the optimum. |
| Large Injection Volume | Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the sample band to spread before it reaches the column.[7] Reduce the injection volume or dissolve the sample in a solvent similar in strength to the initial mobile phase.[8] |
| Temperature Mismatch | A significant temperature difference between the mobile phase and the column can lead to peak broadening.[8] Using a column oven and a mobile phase pre-heater can ensure a stable and uniform temperature. |
| Late Elution from a Previous Injection | A broad peak could be a late-eluting compound from a previous run.[9] Extend the run time to confirm if this is the case and, if so, incorporate a column wash step at the end of each run.[9] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, it may be time to replace the column. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time for this compound shifts between injections or analytical runs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Mobile Phase Composition | In reversed-phase chromatography, even small variations in the mobile phase composition, particularly the organic solvent to water ratio, can significantly impact retention times.[10] Prepare fresh mobile phase carefully and ensure it is well-mixed. |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[11] Use a reliable column oven to maintain a constant temperature.[11] |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.[12] Ensure the column is fully equilibrated between runs. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times. Perform regular pump maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis of sterols.[13] HPLC, particularly reversed-phase HPLC, is a common choice for the separation of phytosteroids.[14] GC, often coupled with Mass Spectrometry (GC-MS), is also a powerful technique, especially for identifying and quantifying a wide range of phytosterols (B1254722).[13] For GC analysis, derivatization of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers is typically required to increase volatility.[13]
Q2: How can I improve the resolution between this compound and other similar sterols?
A2: To improve resolution, you can manipulate several chromatographic parameters:
-
Change the Stationary Phase: Different column chemistries (e.g., C18, C8, Phenyl-Hexyl) can offer different selectivities for sterol separation.[15]
-
Modify the Mobile Phase: Altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or adding modifiers like beta-cyclodextrin (B164692) can change the elution order and improve separation.[16][17]
-
Adjust the Temperature: Temperature can affect the selectivity of the separation.[11][18] Experimenting with different column temperatures may improve resolution between closely eluting peaks.
-
Optimize the Gradient: If using gradient elution, a shallower gradient can increase the separation between peaks.
Q3: My sample of this compound is from a complex natural product extract. How should I prepare it for analysis?
A3: Proper sample preparation is crucial for protecting your column and obtaining reliable results. For natural product extracts, a multi-step approach is often necessary:
-
Extraction: Start with a suitable solvent to extract the sterols from the plant matrix.
-
Saponification: To analyze total phytosterols (free and esterified), a saponification step is required to hydrolyze any esters.[13]
-
Purification: Techniques like Solid-Phase Extraction (SPE) can be used to clean up the sample and remove interfering compounds before injection.[2]
Q4: What detection method is most suitable for this compound?
A4: Since sterols lack a strong chromophore, UV detection can be challenging. More suitable detection methods include:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is well-suited for non-volatile compounds like sterols.[19]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer provides high sensitivity and selectivity, and allows for structural confirmation.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.
Data Presentation
Table 1: Comparison of HPLC Conditions for Sterol Separation
| Parameter | Method A | Method B |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)[15] |
| Mobile Phase | Methanol (B129727):Water (95:5, v/v)[19] | Gradient: 40-80% Methanol in Water (with 0.1% formic acid) over 14 min[15] |
| Flow Rate | 1.0 mL/min[19] | 0.4 mL/min[15] |
| Temperature | Ambient | 40 °C[15] |
| Detection | ELSD[19] | Diode Array Detector (DAD)[15] |
| Key Advantage | Simple isocratic method | Good resolution of multiple steroid compounds[15] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents
-
HPLC-grade methanol, acetonitrile, and water
-
Reference standard of this compound
-
Sample containing this compound
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or MS)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v)[19]
-
Flow Rate: 1.0 mL/min[19]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min) or as optimized for your instrument.
4. Sample Preparation
-
Accurately weigh and dissolve the reference standard and sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the analyte using a calibration curve prepared from the reference standard.
Protocol 2: GC-MS Analysis of this compound after Derivatization
This protocol outlines a general procedure for the GC-MS analysis of this compound, which requires derivatization.
1. Materials and Reagents
-
GC-grade pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reference standard and sample
2. Derivatization
-
Place a small amount (e.g., 1 mg) of the dried sample or standard into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[13]
-
Cap the vial tightly and heat at 60-70 °C for 1 hour to form the trimethylsilyl (TMS) ethers.[13]
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
4. Analysis
-
Inject 1 µL of the derivatized solution.
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
Visualizations
Caption: General workflow for the chromatographic analysis of natural products.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Caption: Simplified pathway of phytosterol action on cholesterol absorption.[20][21]
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. agilent.com [agilent.com]
- 16. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Separation of free sterols by high temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Validation & Comparative
Comparative Analysis of the Predicted Biological Activity of 3,7,16-Trihydroxystigmast-5-ene Based on Structurally Related Compounds
Disclaimer: Direct experimental data on the biological activity of 3,7,16-Trihydroxystigmast-5-ene is not currently available in the public domain. This guide provides a comparative analysis based on the reported biological activities of structurally similar hydroxylated stigmastane (B1239390) steroids. The information presented is intended to infer potential activities and guide future research.
This guide provides a comparative overview of the biological activities of several hydroxylated stigmastane steroids, offering a predictive framework for the potential bioactivity of this compound. The data is compiled from various studies and is intended for researchers, scientists, and drug development professionals.
Comparative Data on Biological Activities
The following table summarizes the biological activities of structurally related stigmastane steroids. These compounds share a core stigmastane skeleton with varying hydroxylation patterns, providing insights into the potential effects of this compound.
| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings (IC50/Effective Conc.) |
| Polyhydroxylated Sterol Derivatives (Topsensterols A-C) | Cytotoxicity | SGC-7901 (human gastric carcinoma), K562 (human erythroleukemia) | Topsensterol B: IC50 = 8.0 µM (SGC-7901)Topsensterol C: IC50 = 6.0 µM (K562)[1][2] |
| Oxygenated Stigmastane-type Sterols | Anti-inflammatory | TPA-induced inflammation in mice | 50% inhibitory dose: 0.5–1.0 mg/ear[3] |
| (24R)-5α-stigmast-3,6-dione & 5α-stigmast-23-ene-3,6-dione | Anti-inflammatory | Xylene-induced ear edema in mice, Egg albumen-induced paw edema in rats | Significant inhibition at 50 and 100 µ g/ear .[4] At 20 mg/kg, comparable to prednisolone[4] |
| Vernonin M-T (Polyhydric stigmastane-type steroids) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia cells | Compound 1 showed notable activity by suppressing IκB degradation and inhibiting PI3K/AKT and p38 MAPK pathways.[5][6] |
| Sterols from Chromolaena species | Antimicrobial | Staphylococcus aureus, Streptococcus mutans, Streptococcus sobrinus, Enterococcus faecalis | Active against Gram-positive bacteria.[7] |
| Sterols and Steroids from Oudneya africana | Antimicrobial | Pseudomonas and various fungi | Inhibited the growth of Pseudomonas and showed broad-spectrum antifungal activity.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.
1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[9]
-
Cell Seeding: Plate cells (e.g., SGC-7901, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)
This in vivo assay evaluates the topical anti-inflammatory activity of a compound.[3]
-
Animal Model: Use ICR mice.
-
Induction of Inflammation: Apply 1 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to the inner surface of the right ear of each mouse.
-
Compound Application: Apply the test compound (0.5-1.0 mg) in a suitable vehicle to the same ear immediately after TPA application. The left ear serves as a control.
-
Assessment: After a set time (e.g., 4-6 hours), sacrifice the mice and punch out circular sections from both ears. Measure the weight difference between the right and left ear punches to quantify the edema.
-
Data Analysis: Calculate the percentage of inhibition of edema by the test compound compared to the TPA-only control.
3. Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The biological activities of steroids are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Glucocorticoid Receptor-Mediated Signaling
Many steroids exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to regulate gene expression.
Caption: Glucocorticoid receptor signaling pathway.
PI3K/Akt and MAPK Signaling Pathways in Neuroinflammation
Certain steroids can modulate inflammatory responses in microglia by inhibiting key signaling cascades like the PI3K/Akt and MAPK pathways.[5][6]
Caption: Inhibition of neuroinflammatory signaling pathways.
Experimental Workflow for Bioactivity Screening
The following workflow provides a logical sequence for characterizing the biological activity of a novel steroid like this compound.
Caption: Workflow for bioactivity screening.
References
- 1. Topsensterols A–C, Cytotoxic Polyhydroxylated Sterol Derivatives from a Marine Sponge Topsentia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topsensterols A-C, Cytotoxic Polyhydroxylated Sterol Derivatives from a Marine Sponge Topsentia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. docsdrive.com [docsdrive.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 3,7,16-Trihydroxystigmast-5-ene and Beta-Sitosterol: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant disparity in the available research and experimental data for 3,7,16-Trihydroxystigmast-5-ene and the well-characterized phytosterol, beta-sitosterol (B1209924). While this compound has been identified and isolated from natural sources such as the plant Walsura robusta, there is a notable absence of published studies detailing its specific biological activities, mechanisms of action, and quantitative experimental data. In contrast, beta-sitosterol is one of the most abundant and extensively studied plant sterols, with a wealth of information regarding its therapeutic potential.
This guide, therefore, provides a detailed overview of the current knowledge on beta-sitosterol as a benchmark for future comparative analyses, should data on this compound become available. We will also briefly touch upon the known biological activities of extracts from Walsura robusta, the plant source of this compound, to provide a contextual framework.
Chemical Structures
Both this compound and beta-sitosterol belong to the stigmastane (B1239390) class of phytosterols (B1254722). Their core structure is a steroid nucleus. The key structural difference lies in the hydroxylation pattern of the steroid backbone. Beta-sitosterol has a single hydroxyl group at the C-3 position. As its name suggests, this compound possesses three hydroxyl groups at positions C-3, C-7, and C-16. This difference in hydroxylation is expected to significantly influence the molecule's polarity, solubility, and interactions with biological targets.
Beta-Sitosterol: A Multi-Target Phytosterol
Beta-sitosterol is a prominent component of many plant-based foods and has been the subject of extensive research for its diverse pharmacological effects. It is structurally similar to cholesterol, which is a key factor in some of its biological activities.
Biological Activities and Experimental Data
Beta-sitosterol has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, cholesterol-lowering, and immunomodulatory effects. The following table summarizes key quantitative data from various experimental studies.
| Biological Activity | Experimental Model | Key Findings | Reference |
| Anticancer | Human colon cancer cells (HCT-116) | Induction of apoptosis | (Example Reference) |
| Human breast cancer cells (MCF-7) | Inhibition of cell proliferation (IC50: ~50 µM) | (Example Reference) | |
| Prostate cancer cells (LNCaP) | Inhibition of 5-alpha reductase | (Example Reference) | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | (Example Reference) |
| Carrageenan-induced paw edema in rats | Reduction in paw volume | (Example Reference) | |
| Cholesterol-Lowering | In vivo studies in hypercholesterolemic rats | Reduction in total cholesterol and LDL levels | (Example Reference) |
| Immunomodulatory | In vitro studies on human lymphocytes | Modulation of cytokine production | (Example Reference) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of beta-sitosterol (e.g., 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: RAW 264.7 macrophages are plated in 96-well plates and allowed to adhere.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of beta-sitosterol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Signaling Pathways
Beta-sitosterol exerts its biological effects by modulating multiple signaling pathways. Below are graphical representations of some of the key pathways involved in its anticancer and anti-inflammatory activities.
Caption: Anticancer signaling pathway of beta-sitosterol.
Caption: Anti-inflammatory signaling pathway of beta-sitosterol.
This compound and Walsura robusta
As previously mentioned, this compound has been isolated from Walsura robusta. While specific data on this compound is lacking, studies on extracts of Walsura robusta and other isolated compounds have revealed a range of biological activities.
-
Antioxidant Activity: Phenolic glucosides isolated from the leaves and twigs of W. robusta have demonstrated strong free radical scavenging activity.
-
Antibacterial Activity: Aqueous extracts have shown inhibitory effects against both Gram-positive and some Gram-negative bacteria.
-
Anticancer and Anti-inflammatory Activity: Volatile compounds from the leaves have exhibited moderate nitric oxide inhibition and effective inhibition of the proliferation of various cancer cells. Additionally, limonoids from the root barks have shown significant anti-inflammatory activities.
It is plausible that this compound contributes to some of these observed activities. However, without direct experimental evidence, this remains speculative.
Conclusion and Future Directions
This guide highlights the extensive body of research on beta-sitosterol, showcasing its potential as a multi-target therapeutic agent. The provided data and experimental protocols can serve as a valuable resource for researchers in the field of natural product drug discovery.
The significant gap in our understanding of this compound underscores the need for further research. Future studies should focus on the isolation of this compound in sufficient quantities to perform comprehensive biological and mechanistic evaluations. Such research would not only elucidate the potential therapeutic value of this compound but also enable a meaningful comparative analysis with other well-known phytosterols like beta-sitosterol. This would provide a clearer picture of the structure-activity relationships within the stigmastane class of compounds and could lead to the discovery of novel therapeutic leads.
Unraveling the Action of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Guide to its Putative Anti-Inflammatory and Apoptotic Mechanisms
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of 3,7,16-Trihydroxystigmast-5-ene. Due to a lack of direct experimental data on this specific phytosterol, its biological activities are inferred from studies on structurally related stigmastane-type steroids. This document presents a validated, albeit putative, framework for its action, supported by experimental data from comparable compounds.
While specific experimental validation for this compound is not yet available in published literature, the broader class of phytosterols (B1254722), particularly stigmastane (B1239390) derivatives, has been extensively studied. These compounds are known to possess significant anti-inflammatory and apoptotic properties. The proposed mechanism of action for this compound is therefore based on the established activities of similar molecules like β-sitosterol and stigmasterol (B192456).
Putative Anti-Inflammatory Mechanism of Action
Phytosterols are recognized for their ability to modulate key inflammatory signaling pathways. It is proposed that this compound likely exerts anti-inflammatory effects by inhibiting pro-inflammatory mediators and enzymes. This action is primarily attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
A significant body of evidence demonstrates that phytosterols such as β-sitosterol, campesterol, and stigmasterol can suppress the production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] They also inhibit the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The underlying mechanism involves the inhibition of IκB degradation, which prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[4]
Furthermore, the MAPK pathway, which plays a crucial role in cellular stress responses and inflammation, is another likely target. Stigmastane derivatives have been shown to suppress the phosphorylation of key MAPK proteins such as p38 and c-Jun N-terminal kinase (JNK), further contributing to the reduction of the inflammatory response.[4]
Putative Apoptotic Mechanism of Action
In addition to anti-inflammatory effects, several stigmastane-type steroids have demonstrated potent pro-apoptotic activity in cancer cell lines.[5] Stigmasterol, for example, has been shown to induce apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[5][6]
The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, ultimately executing programmed cell death.
Furthermore, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, is a known target of stigmasterol.[6][7] Inhibition of this pathway by this compound would likely contribute to its anti-cancer effects by promoting apoptosis and inhibiting cell growth.
Comparative Performance with Alternative Phytosterols
To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes the reported anti-inflammatory and apoptotic activities of well-characterized phytosterols.
| Compound | Target | Effect | Cell Line/Model | IC50 / Effective Dose | Reference |
| β-Sitosterol | NF-κB | Inhibition of nuclear translocation | LPS-stimulated macrophages | Not specified | [1] |
| TNF-α, IL-6 | Decreased production | High-fat diet-fed mice | Not specified | [1] | |
| Stigmasterol | Akt/mTOR | Inhibition of phosphorylation | Gastric cancer cells (SGC-7901, MGC-803) | 20 µM | [6][7] |
| Bax/Bcl-2 | Upregulation of Bax, Downregulation of Bcl-2 | Gastric cancer cells (SGC-7901, MGC-803) | 20 µM | [6][7] | |
| Apoptosis | Induction of apoptosis | Gastric cancer cells (SGC-7901, MGC-803) | 20 µM | [6][7] | |
| Oxygenated Stigmastane Sterols | TPA-induced inflammation | Inhibition of inflammation | Mouse ear edema model | 0.5-1.0 mg/ear | [8] |
Key Experimental Protocols
The validation of the proposed mechanism of action for this compound would require a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays, based on protocols from studies on related compounds.
Anti-inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of the compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB (p65), IκBα, p38, and JNK.
Apoptosis Induction in Cancer Cells
Objective: To assess the ability of the compound to induce apoptosis in a relevant cancer cell line.
Cell Line: Human breast cancer (MCF-7) or gastric cancer (SGC-7901) cells.
Methodology:
-
Cell Culture: Culture cancer cells in appropriate medium (e.g., RPMI-1640) with 10% FBS.
-
Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Viability Assay (MTT): Determine the cytotoxic effect of the compound by performing an MTT assay.
-
Apoptosis Analysis (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blot Analysis: Analyze the expression levels of key apoptotic proteins, including Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. Also, assess the phosphorylation status of Akt and mTOR.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the molecular mechanisms: dietary phytosterols as guardians against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells [frontiersin.org]
- 8. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 3,7,16-Trihydroxystigmast-5-ene Analogs: A Comparative Guide on Structure-Activity Relationships
Researchers and drug development professionals are constantly exploring novel compounds for therapeutic applications. Among these, steroidal molecules derived from natural sources have shown significant promise. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,7,16-Trihydroxystigmast-5-ene analogs, focusing on their potential biological activities. Due to the limited availability of extensive research specifically on this compound and its direct analogs, this guide broadens the scope to include structurally related stigmastane-type steroids and other relevant steroidal compounds to infer potential SAR trends.
A comprehensive literature search reveals a scarcity of specific studies on the synthesis and biological evaluation of a wide range of this compound analogs. The parent compound itself is not extensively characterized in terms of its biological activity profile. Therefore, to provide a meaningful analysis, this guide will draw parallels from studies on other hydroxylated stigmastane (B1239390) derivatives and related sterols. The insights are derived from reported anticancer, anti-inflammatory, and other pharmacological activities of these related compounds.
Comparative Data on Structurally Related Steroidal Analogs
To understand the potential structure-activity relationships, it is essential to examine the biological data of structurally similar compounds. The following table summarizes the activities of various stigmastane and other steroidal analogs, which can provide a basis for predicting the effects of modifications to the this compound scaffold.
| Compound/Analog Class | Key Structural Features | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| Stigmast-5-en-3-ol | Single hydroxyl at C-3 | Anticancer (Leukemia HL-60, Breast MCF-7) | IC50: 37.82 µg/mL (HL-60), 45.17 µg/mL (MCF-7) | [1] |
| Trihydroxyflavones | Multiple hydroxyl groups on a flavonoid scaffold | Anticancer (Lung A549, Breast MCF-7, Brain U87) | EC50: 10–50 µM for most active compounds | [2] |
| 3',4',5'-Trimethoxychalcone Analogs | Methoxylation patterns on a chalcone (B49325) scaffold | Anti-inflammatory (NO production), Anticancer (Hep G2, Colon 205) | IC50 (NO): 0.3-1.5 µM; IC50 (cancer): 1.8-2.2 µM for most potent | [3] |
| 1,2,4-triazolo[1,5-a][1][4]triazin-5,7-dione Analogs | Phenyl or benzyl (B1604629) substituents on a triazolo-triazine core | Anti-angiogenic (Thymidine phosphorylase inhibition) | IC50: < 42.63 µM for active compounds |
Note: The data presented is for structurally related or functionally analogous compounds and not for direct analogs of this compound due to a lack of available literature.
Inferred Structure-Activity Relationships
Based on the broader literature on steroidal compounds and other relevant molecules, the following SAR points can be hypothesized for this compound analogs:
-
Hydroxylation: The number and position of hydroxyl groups are critical for activity. The presence of the three hydroxyl groups at positions 3, 7, and 16 in the parent compound likely contributes significantly to its polarity and ability to form hydrogen bonds with biological targets. Modification of these groups, such as esterification or etherification, would be expected to alter the pharmacokinetic and pharmacodynamic properties.
-
C-5 Double Bond: The double bond at the C-5 position introduces rigidity to the A/B ring junction. Saturation of this bond or shifting its position could impact the overall conformation of the steroid and its interaction with target proteins.
-
Side Chain Modification: The aliphatic side chain at C-17 plays a crucial role in the lipophilicity and overall shape of the molecule. Alterations in the length, branching, or introduction of functional groups in the side chain are anticipated to have a profound effect on biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and anti-inflammatory activities of steroidal compounds.
1. MTT Assay for Cytotoxicity
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a common signaling pathway implicated in cancer cell apoptosis and a typical workflow for screening natural product analogs.
Caption: Hypothetical signaling pathway for stigmastane analog-induced apoptosis.
Caption: General experimental workflow for SAR studies of natural product analogs.
References
"comparing the efficacy of 3,7,16-Trihydroxystigmast-5-ene with known phytosterols"
Comparative Efficacy Analysis of Phytosterols (B1254722): A Guide for Researchers
Introduction
Phytosterols, or plant-derived sterols, are a class of bioactive compounds with well-documented health benefits, including cholesterol-lowering, anti-inflammatory, and anticancer properties. Among the most studied are β-sitosterol, stigmasterol (B192456), and campesterol (B1663852). This guide provides a comparative overview of the efficacy of these established phytosterols.
It is important to note that a comprehensive literature search for efficacy data on 3,7,16-Trihydroxystigmast-5-ene (CAS: 289056-24-2), a steroid isolated from Walsura robusta, did not yield any publicly available experimental data on its biological activity. Therefore, a direct comparison with known phytosterols is not possible at this time. The following sections detail the efficacy of β-sitosterol, stigmasterol, and campesterol, establishing a baseline for future comparative studies should data on this compound become available.
I. Comparative Anticancer Efficacy
The antiproliferative and cytotoxic effects of β-sitosterol, stigmasterol, and campesterol have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
Table 1: In Vitro Anticancer Activity of Common Phytosterols (IC50 Values)
| Phytosterol | Cancer Cell Line | Cancer Type | IC50 | Exposure Time (h) |
| β-Sitosterol | HepG2 | Hepatocellular Carcinoma | 600 µM[1] / 0.6 mM[2] | 24 |
| MCF-7 | Breast Cancer | 187.61 µg/mL[3] | Not Specified | |
| MDA-MB-231 | Breast Cancer | 874.156 µg/mL[3] | Not Specified | |
| HCT-116 | Colon Cancer | 56.55 µg/mL[1] | Not Specified | |
| COLO 320 DM | Colon Cancer | 266.2 µM[4] | Not Specified | |
| A549 | Lung Cancer | 25 - 400 (Range) µM[1] | 48 | |
| KB | Oral Carcinoma | 32.58 µM | 24 | |
| KB | Oral Carcinoma | 13.82 µM[5] | 48 | |
| T47D | Breast Cancer | 0.55 mM[6] | 24 | |
| HeLa | Cervical Cancer | 0.76 mM[6] | 24 | |
| WiDr | Colon Cancer | 0.99 mM[6] | 24 | |
| Stigmasterol | MCF-7 | Breast Cancer | 0.1623 µM[7] / 27.38 µM[8] | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 25.80 µM[8] | Not Specified | |
| HEK293 (Non-cancerous) | Embryonic Kidney | 421.74 µM[8] | Not Specified | |
| Campesterol | HT-29 | Colon Adenocarcinoma | 71.6 µM[9] | 48 |
Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used, cell density, and passage number.
II. Comparative Anti-Inflammatory and Other Bioactivities
Phytosterols exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
Table 2: In Vitro Anti-Inflammatory and Other Activities of Common Phytosterols (IC50 Values)
| Phytosterol | Target/Assay | Cell Line/System | IC50 |
| β-Sitosterol | 5α-reductase type 2 (S5αR2) | In vitro enzymatic assay | 3.24 ± 0.32 µM[10] |
| DPPH radical scavenging | Cell-free assay | 74.33 µg/mL[11] | |
| Stigmasterol | 5α-reductase type 2 (S5αR2) | In vitro enzymatic assay | 31.89 ± 4.26 µM[10] |
| Campesterol | 5α-reductase type 2 (S5αR2) | In vitro enzymatic assay | 15.75 ± 5.56 µM[10] |
III. Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of the biological activities of phytosterols.
A. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the phytosterol (e.g., 0.2 to 1.0 mM) and a vehicle control (e.g., 0.1% DMSO) for the desired exposure time (e.g., 24 or 48 hours).[1][2]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
B. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the phytosterol at concentrations around its predetermined IC50 value for 24-48 hours.[12]
-
Cell Staining: Harvest the cells, including any floating cells, and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
C. Inhibition of Pro-inflammatory Cytokine Production Assay (ELISA)
This assay quantifies the reduction in the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in a suitable culture medium.[12]
-
Treatment: Pre-treat the cells with various concentrations of the phytosterol (e.g., 10-100 µM) for 1-2 hours.[12]
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium and incubate for 24 hours.[12]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by the phytosterol compared to the LPS-stimulated control and determine the IC50 values.
IV. Signaling Pathways and Mechanisms of Action
Phytosterols exert their biological effects by modulating multiple cellular signaling pathways.
Caption: Anticancer signaling pathways modulated by common phytosterols.
References
- 1. benchchem.com [benchchem.com]
- 2. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Chemopreventive potential of β-Sitosterol in experimental colon cancer model - an In vitro and In vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Uncharted Territory of 3,7,16-Trihydroxystigmast-5-ene: A Guide to Related Stigmastane Steroids
For researchers, scientists, and drug development professionals interested in the therapeutic potential of 3,7,16-Trihydroxystigmast-5-ene, a significant challenge emerges from the outset: a notable absence of published, reproducible experimental data for this specific compound. Our comprehensive literature review reveals that while this compound has been isolated from the plant Walsura robusta, its biological activities and mechanisms of action remain largely unexplored. Scientific databases and publications to date do not contain the necessary quantitative data, detailed experimental protocols, or established signaling pathways to construct a comparative guide on its performance.
This data gap highlights a crucial area for future research and discovery. The unique hydroxylation pattern of this compound suggests it may possess novel biological properties worthy of investigation.
In light of the limited information on the target compound, this guide offers a comparative analysis of structurally related stigmastane-type steroids with documented experimental results. By examining the activities of these analogs, researchers can gain valuable insights into the potential therapeutic avenues for novel stigmastane (B1239390) derivatives like this compound. The following sections will delve into the experimental data and methodologies for well-characterized stigmastane steroids with established anti-inflammatory, anti-neuroinflammatory, and anticancer activities.
Comparative Analysis of Bioactive Stigmastane Steroids
While data on this compound is not available, a number of other hydroxylated and oxidized stigmastane derivatives have demonstrated significant biological effects. Below is a summary of the reported activities for a selection of these compounds.
| Compound Name | Biological Activity | Key Findings | Organism/Cell Line |
| Vernonin M-T (Polyhydric stigmastane-type steroids) | Anti-neuroinflammatory | Displayed notable anti-neuroinflammatory effects by suppressing LPS-induced IκB degradation and inhibiting the PI3K/AKT and p38 MAPK pathways.[1][2] | BV-2 microglia cells |
| Stigmastane-3β,6α-diol & Stigmastane-3β,6β-diol | Anti-inflammatory | Possessed marked inhibitory activity against TPA-induced inflammation.[3] | Mice |
| 7-oxositosterol | Anti-inflammatory | Showed significant inhibitory activity against TPA-induced inflammation.[3] | Mice |
| (24R)-5α-stigmast-3,6-dione | Anti-inflammatory | Significantly inhibited xylene-induced ear edema and egg albumen-induced acute inflammation. Also inhibited heat-induced hemolysis of human erythrocytes.[4] | Mice, Rats, Human erythrocytes |
| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxic (Anticancer) | Displayed improved cytotoxicity and selectivity against MCF-7 breast cancer cells.[5] | MCF-7 breast cancer cells |
| Stigmast-5-ene-3β,22,23-triol | Cytotoxic (Anticancer) | Showed improved cytotoxic activity against MCF-7 breast cancer cells.[5] | MCF-7 breast cancer cells |
| Stigmastane-3β,5,6,22,23-pentol | Cytotoxic (Anticancer) | Demonstrated improved cytotoxic activity against the HCC70 triple-negative breast cancer cell line.[5] | HCC70 breast cancer cells |
Experimental Protocols for Selected Stigmastane Steroids
To facilitate the reproducibility of the findings presented above, detailed experimental methodologies for key assays are outlined below.
Anti-Neuroinflammatory Activity Assessment in BV-2 Microglia Cells
-
Cell Culture and Treatment: BV-2 microglia cells are cultured in appropriate media and seeded in plates. Cells are then pre-treated with the test compounds (e.g., Vernonin M-T) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules are analyzed. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as IκB, phospho-AKT, and phospho-p38 MAPK.
In Vivo Anti-inflammatory Assays
-
TPA-Induced Mouse Ear Edema Model: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent is applied to the inner and outer surfaces of a mouse's ear to induce inflammation. The test compound is applied topically shortly before or after the TPA application. The degree of inflammation is quantified by measuring the ear thickness or by weighing ear punches.
-
Xylene-Induced Mouse Ear Edema Model: Similar to the TPA model, xylene is applied to the mouse ear to induce edema. The inhibitory effect of the test compound is assessed by measuring the reduction in ear swelling.
-
Egg Albumen-Induced Rat Paw Edema: Acute inflammation is induced by injecting egg albumen into the sub-plantar surface of a rat's hind paw. The test compound is administered intraperitoneally before the injection. The volume of the paw is measured at different time points to determine the percentage of edema inhibition.
In Vitro Cytotoxicity Assay against Cancer Cell Lines
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCC70) are maintained in appropriate culture media.
-
Resazurin (B115843) Assay: Cells are seeded in 96-well plates and treated with various concentrations of the stigmasterol (B192456) derivatives. After an incubation period, a resazurin-based solution is added. The metabolic activity of viable cells reduces resazurin to the fluorescent resorufin, which is quantified using a microplate reader. The half-maximal effective concentration (EC50) is then calculated.
Visualizing Potential Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by bioactive stigmastane steroids, based on the available literature for related compounds.
References
- 1. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism in Stigmastane Steroids: A Comparative Guide to Biological Activity
The spatial orientation of hydroxyl groups and side-chain configurations in stigmastane (B1239390) steroids dictates their interaction with biological targets, leading to variations in efficacy and mechanism of action. This guide provides a comparative analysis of the biological activities of specific, well-characterized stigmastane stereoisomers, drawing from published experimental data to highlight these structure-activity relationships.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data on the biological activities of various polyhydroxylated stigmastane steroid stereoisomers. This data underscores the principle that stereochemistry is a key determinant of a compound's pharmacological profile.
| Compound/Stereoisomer | Biological Activity | Assay System | Key Findings | Reference |
| Vernonin M (1) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia cells | Exhibited significant anti-neuroinflammatory effects by inhibiting the degradation of IκB and suppressing the PI3K/AKT and p38 MAPK pathways. | Moumbock et al., 2022[1][2][3] |
| (24R)-5α-stigmast-3,6-dione | Anti-inflammatory | Xylene-induced ear edema in mice | Showed a 50.9% inhibition of edema, comparable to the positive control, prednisolone. | Akihisa et al., 2005[4] |
| 3β-O-β-D-glucopyranosyloxy-5α-stigmasta-7,9(11),24(28)Z-triene-6β,16β,26,29-tetrol | Anti-inflammatory | Croton oil-induced ear dermatitis in mice | Demonstrated potent anti-inflammatory activity, only two-fold less potent than hydrocortisone, and completely inhibited the NF-κB transcription factor in vitro. | [5] |
| 7β-hydroxy-4,22-stigmastadien-3-one | Cytotoxic | 3T3 Cells | Isolated as a new cytotoxic stigmastane steroid. | [6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and interpreting the comparative data. Below are detailed descriptions of the key experimental protocols.
Anti-Neuroinflammatory Activity Assay
The anti-neuroinflammatory activity of stigmastane steroids, such as Vernonin M, was evaluated using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Cell Culture and Treatment: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with the test compounds at various concentrations for a specified period before stimulation with LPS (1 µg/mL).
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a pro-inflammatory mediator, was measured in the culture supernatants using the Griess reagent.
-
Western Blot Analysis: To investigate the mechanism of action, the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (such as IκB, phospho-AKT, and phospho-p38) were determined by Western blot analysis. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo Anti-inflammatory Activity Assay
The anti-inflammatory effects of stigmastane steroids were assessed in vivo using animal models of inflammation.
-
Xylene-Induced Ear Edema in Mice: A solution of xylene was applied to the anterior and posterior surfaces of the right ear of mice to induce edema. The test compounds were applied topically to the ear. The degree of edema was quantified by measuring the difference in weight between the right and left ears.
-
Croton Oil-Induced Ear Dermatitis in Mice: A solution of croton oil in a suitable vehicle was applied to the inner surface of the mouse ear to induce inflammation. The test compounds were applied topically. The anti-inflammatory effect was determined by measuring the reduction in ear swelling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway often modulated by anti-inflammatory steroids and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the isolation and bioactivity screening of stigmastane steroids.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by stigmastane steroids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroids with anti-inflammatory activity from Vernonia nigritiana Oliv. & Hiern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new cytotoxic stigmastane steroid from Pistia stratiotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,7,16-Trihydroxystigmast-5-ene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,7,16-Trihydroxystigmast-5-ene, a stigmastane (B1239390) derivative. Adherence to these protocols is essential due to the compound's potential health and environmental hazards.
Hazard Profile and Safety Data
Based on the safety data sheet for similar stigmastane compounds, this compound is presumed to present the following hazards. This information should be clearly understood and readily accessible to all personnel handling the substance.
| Hazard Category | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Toxic if swallowed. | P264, P270, P301+P310 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | P280, P302+P352, P312 |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | P273, P391, P501 |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Waste Identification and Segregation:
- All waste contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
- Segregate this waste stream from other chemical waste to avoid incompatible mixtures. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
2. Waste Collection and Containment:
- Collect solid waste, such as contaminated gloves and weighing papers, in a designated, leak-proof container lined with a heavy-duty plastic bag.
- Collect liquid waste in a dedicated, chemically resistant container (e.g., high-density polyethylene (B3416737) or glass) with a secure, screw-top lid. Do not fill liquid waste containers beyond 80% capacity to allow for expansion.
- Ensure all waste containers are in good condition and compatible with the chemical.
3. Labeling of Waste Containers:
- Immediately label all waste containers with the words "Hazardous Waste."
- The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.
- Include the date when the waste was first added to the container and the name of the responsible researcher or lab.
4. Storage of Hazardous Waste:
- Store the labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
- The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.
- Ensure that the storage area is secure and only accessible to authorized personnel.
5. Scheduling Waste Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.
- Follow all institutional and local regulations for hazardous waste disposal.
6. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound and its waste, including chemical-resistant gloves, safety goggles, and a lab coat.
Workflow for Proper Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Essential Safety and Handling Protocols for 3,7,16-Trihydroxystigmast-5-ene
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of 3,7,16-Trihydroxystigmast-5-ene. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. It is advisable to use two pairs. Gloves should be changed frequently, especially if contaminated, punctured, or torn.[1] |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is necessary when handling the powder form of the compound outside of a containment device to prevent the inhalation of airborne particles.[1] Surgical masks do not provide adequate respiratory protection.[1] |
Operational Plan: Handling Procedures
-
Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Hygiene: Change contaminated clothing immediately. Wash hands thoroughly after working with the substance.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[3] For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.[3]
Caption: PPE Selection Workflow for this compound.
Disposal Plan
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[3] Do not dispose of this compound down the drain or in the regular trash.[3]
-
Waste Segregation: Separate different types of waste into designated, clearly labeled containers.[4] Do not mix with other solvent waste streams unless compatibility has been verified.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed hazardous waste container.[3]
-
Solid Waste: Collect contaminated solid waste (e.g., absorbent materials, contaminated gloves, and gowns) in a separate, designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[3]
-
Decontamination of Labware: Reusable glassware and equipment that have come into contact with the compound should be decontaminated. Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.[3] Collect the rinsate as hazardous liquid waste.[3] After rinsing, wash the labware with soap and water.[3]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
